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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 6-Chloro-8-methoxyquinolin-2(1H)-one: Physicochemical Properties, Molecular Weight, and Synthetic Applications

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the quinolin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the quinolin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel antimicrobial agents[1]. 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) is a highly specialized building block. The strategic placement of a chlorine atom at the C6 position and a methoxy group at the C8 position provides a unique electronic and steric environment, enabling highly regioselective downstream functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols for its derivatization.

Physicochemical Profile & Molecular Weight

Understanding the foundational physicochemical properties of 6-Chloro-8-methoxyquinolin-2(1H)-one is critical for predicting its behavior in various solvent systems and its reactivity profile during complex synthetic workflows.

Quantitative Data Summary
PropertyValueCausality & Experimental Impact
Molecular Weight 209.63 g/mol [2]Optimal low-molecular-weight building block, allowing for significant downstream elaboration without violating Lipinski’s Rule of 5.
Molecular Formula C₁₀H₈ClNO₂[3]Contains key heteroatoms (N, O, Cl) that serve as hydrogen bond acceptors/donors and cross-coupling handles.
CAS Number 2101658-59-5[2]Unique registry identifier for sourcing and compliance.
Boiling Point 419.0 ± 45.0 °C (Predicted)[4]High boiling point reflects strong intermolecular hydrogen bonding inherent to the lactam core.
Density 1.326 ± 0.06 g/cm³ (Predicted)[4]Indicates a tightly packed crystal lattice, typical of planar aromatic systems.
pKa (Lactam NH) 10.02 ± 0.70 (Predicted)[4]Weakly acidic NH. Requires moderate-to-strong bases (e.g., Cs₂CO₃, NaH) for quantitative deprotonation during N-alkylation.
InChIKey RSMQWTHWVJCQSE-UHFFFAOYSA-NStandardized structural representation for cheminformatics.

Structural Dynamics: Tautomerism and Reactivity

The quinolin-2(1H)-one system exhibits a classic lactam-lactim tautomerism . While the compound can theoretically exist as 6-chloro-8-methoxyquinolin-2-ol (the lactim form), the equilibrium heavily favors the lactam form in both the solid state and in most polar solvents[5].

The C8-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. However, its proximity to the N1-lactam position introduces steric hindrance, which must be accounted for when selecting electrophiles for N-alkylation. Meanwhile, the C6-chlorine serves as a robust handle for transition-metal-catalyzed cross-coupling reactions[6].

G cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Dominant, Solid State) Lactim Lactim Form (Minor, Solvated) Lactam->Lactim Proton Migration Sites Primary Reactive Sites Lactam->Sites N1 N1 Position (pKa ~10.02) Target: N-Alkylation Sites->N1 C6 C6-Cl Position Target: Pd Cross-Coupling Sites->C6 C8 C8-Methoxy Effect: Steric/Electronic Modulator Sites->C8

Fig 1. Tautomeric equilibrium and primary reactive sites of the quinolinone scaffold.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the why behind a protocol. The following methodologies are designed as self-validating systems to ensure high-yield derivatization of 6-Chloro-8-methoxyquinolin-2(1H)-one.

Protocol A: Regioselective N-Alkylation of the Lactam Core

Because the pKa of the lactam nitrogen is ~10.02[4], weak bases like triethylamine are insufficient for complete deprotonation. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The large ionic radius of the cesium cation enhances the solubility of the base and creates a highly nucleophilic "naked" lactam anion (the Cesium Effect), driving N-alkylation over O-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) under an inert argon atmosphere.

  • Solvation & Deprotonation: Add anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes to allow complete formation of the lactam anion.

  • Electrophilic Addition: Dropwise add the desired alkyl halide (R-X, 1.2 equiv). Stir at 60 °C for 4–6 hours. The C8-methoxy group provides slight steric bulk, so elevated temperatures are required for bulky electrophiles.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Perform LC-MS and ¹H NMR analysis.

    • Success Criterion: LC-MS must show the disappearance of the m/z 210.0 [M+H]⁺ peak. ¹H NMR (in DMSO-d₆) must show the complete disappearance of the broad singlet at ~11.5 ppm (the lactam N-H proton), confirming quantitative N-alkylation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Aryl chlorides are notoriously less reactive toward oxidative addition than aryl bromides or iodides. Therefore, standard Pd(PPh₃)₄ catalysts often fail or require excessive heating. To successfully couple an arylboronic acid to the C6-Cl position, a highly active dialkylbiaryl phosphine ligand (e.g., XPhos) coupled with a palladium source is required[1].

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine the N-alkylated 6-chloro-8-methoxyquinolin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times. This is critical; oxygen will rapidly degrade the active Pd(0) species.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is necessary to dissolve the K₃PO₄ base and accelerate the transmetalation step.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc). The product will typically be highly fluorescent under 254 nm and 365 nm UV light due to the extended conjugated system.

Workflow Core 6-Chloro-8-methoxyquinolin-2(1H)-one Base Base Treatment (Cs2CO3, DMF) Core->Base Anion Lactam Anion Intermediate Base->Anion Alkylation Electrophilic Addition (R-X) Anion->Alkylation N_Alkyl N-Alkyl Intermediate Alkylation->N_Alkyl Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) N_Alkyl->Suzuki Final N-Alkyl-6-aryl-8-methoxyquinolin-2-one Suzuki->Final

Fig 2. Stepwise synthetic workflow for regioselective N-alkylation and Suzuki cross-coupling.

Safety, Handling, and Storage

When handling 6-Chloro-8-methoxyquinolin-2(1H)-one, strict adherence to laboratory safety protocols is mandatory. Based on standard Material Safety Data Sheets (MSDS), the compound exhibits the following GHS hazard classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture to prevent degradation of the methoxy group or ambient oxidation. Use standard PPE, including nitrile gloves, safety goggles, and a well-ventilated fume hood during all handling and synthetic manipulations.

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Exploratory

Unveiling the Mechanism of Action of 6-Chloro-8-methoxyquinolin-2(1H)-one Derivatives In Vitro: A Technical Whitepaper

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry Executive Summary & Structural Rationale The development of disease-modifying therapies...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry

Executive Summary & Structural Rationale

The development of disease-modifying therapies for neurodegenerative disorders has increasingly shifted toward multi-target directed ligands (MTDLs). Among these, the 6-chloro-8-methoxyquinolin-2(1H)-one scaffold has emerged as a highly versatile and potent pharmacophore [[1]](). Commercially available as a critical chemical building block (CAS: 2101658-59-5) , this structure is engineered to address the complex etiology of protein misfolding and oxidative stress in the central nervous system.

The pharmacological efficacy of this scaffold is driven by its specific structural moieties:

  • Quinolin-2(1H)-one Core: Provides a planar, aromatic system capable of π−π stacking with aromatic amino acid residues (e.g., Tyr10, Phe19) in amyloid-beta (A β ) peptides, directly disrupting β -sheet formation.

  • 8-Methoxy Substitution: Acts as a critical hydrogen bond acceptor and serves as a prodrug moiety. In cellular environments, it can undergo demethylation to form an 8-hydroxy group, unlocking potent transition metal chelating properties .

  • 6-Chloro Halogenation: The addition of the chlorine atom at the C6 position significantly enhances the molecule's lipophilicity (LogP), optimizing Blood-Brain Barrier (BBB) permeability while providing steric hindrance that limits rapid enzymatic degradation [[2]]([Link]).

Core Mechanisms of Action (In Vitro)

As a Senior Application Scientist, it is crucial to understand that these derivatives do not operate via a single receptor-ligand interaction. Instead, they modulate the extracellular and intracellular microenvironment through four interconnected mechanisms.

Mechanism A: Metal Ion Chelation & Ionophore Activity

Dyshomeostasis of transition metals ( Cu2+ , Zn2+ , Fe2+/3+ ) is a primary catalyst for neurotoxicity. 6-Chloro-8-methoxyquinolin-2(1H)-one derivatives act as moderate-affinity chelators. They sequester extracellular Cu2+ and Zn2+ from the synaptic cleft, preventing these metals from binding to A β and accelerating its aggregation . Crucially, these compounds also function as metal ionophores . Rather than permanently trapping the metals, they shuttle Cu2+ and Zn2+ across the neuronal plasma membrane, restoring intracellular metal homeostasis and activating downstream survival kinases (e.g., PI3K/Akt).

Mechanism B: Inhibition of Amyloid- β Aggregation

By stripping Cu2+ and Zn2+ from A β oligomers, these derivatives eliminate the metal-induced cross-linking required for mature plaque formation. Furthermore, the planar quinolin-2-one structure directly intercalates into the hydrophobic core of A β1−42​ monomers, stabilizing them in an unfolded state and preventing the nucleation phase of amyloidogenesis [[1]]().

Mechanism C: Attenuation of Oxidative Stress (ROS)

Redox-active metals like Cu2+ and Fe2+ catalyze the Fenton and Haber-Weiss reactions, generating highly toxic hydroxyl radicals ( ∙OH ). By coordinating these metal ions into stable, redox-inert complexes, 8-methoxy/hydroxyquinoline derivatives directly shut down ROS generation at the source, protecting lipid membranes and nucleic acids from oxidative damage [[3]]([Link]).

Mechanism D: Neurotrophic Signaling & Neurite Outgrowth

The intracellular influx of copper and zinc facilitated by the ionophore activity of these derivatives triggers the transactivation of neurotrophic receptors (such as EGFR and TrkB). This cascade promotes cytoskeletal rearrangement and stimulates neurite outgrowth, actively repairing damaged neural networks [[1]]().

Visualizing the Mechanisms

MoA A 6-Chloro-8-methoxyquinolin- 2(1H)-one Derivative B Metal Ion Chelation (Cu2+, Zn2+, Fe2+) A->B Binds extracellular metals C Ionophore Activity (Intracellular Metal Transport) A->C Crosses cell membrane D Inhibition of Aβ Oligomerization B->D Prevents metal-Aβ binding E Prevention of Fenton Reactions B->E Sequesters redox-active iron/copper G Neurite Outgrowth & Neuroprotection C->G Activates survival kinases (Akt/ERK) D->G Reduces Aβ toxicity F ROS Scavenging & Oxidative Stress Reduction E->F Decreases hydroxyl radicals F->G Protects cellular integrity

Network diagram illustrating the multi-target neuroprotective mechanisms of quinolin-2(1H)-ones.

Quantitative Data Summary

The following table synthesizes representative in vitro pharmacological parameters for optimized 6-chloro-8-methoxy/hydroxyquinoline derivatives, demonstrating their multi-target efficacy , .

Pharmacological ParameterTarget / Assay ModalityRepresentative Value RangeBiological Significance
IC 50​ (A β1−42​ Aggregation) ThT Fluorescence Assay2.0 – 5.6 μ MPotent direct inhibition of amyloid plaque formation.
EC 50​ (Metal Uptake) Intracellular Cu/Zn Influx2.3 – 5.2 μ MEffective ionophore activity restoring metal homeostasis.
ORAC Value ROS Scavenging (Fluorescein)2.0 – 2.6 Trolox Eq.High capacity for neutralizing free radicals.
LogP (Lipophilicity) Octanol-Water Partition2.5 – 3.2Optimal range for Blood-Brain Barrier (BBB) penetration.

Standardized In Vitro Experimental Protocols

To ensure rigorous, reproducible data generation, the following protocols are designed as self-validating systems . Every step is engineered with internal controls to rule out experimental artifacts.

Protocol 1: Self-Validating Thioflavin T (ThT) Assay for A β1−42​ Aggregation

Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence only when bound to amyloid β -sheets. This assay quantifies the ability of the derivative to block A β aggregation.

Step-by-Step Methodology:

  • Monomerization: Dissolve lyophilized A β1−42​ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and sonicate. Causality: HFIP dissolves pre-existing aggregates, ensuring the assay begins with pure monomers (true zero baseline). Evaporate HFIP and resuspend in DMSO.

  • Co-Incubation: In a 96-well black microplate, combine 20 μ M A β1−42​ , 20 μ M CuCl2​ , and the quinoline derivative (ranging from 0.1 to 10 μ M) in 20 mM HEPES buffer (pH 7.4). Incubate at 37°C for 24 hours.

  • ThT Addition: Add ThT solution to a final concentration of 10 μ M. Incubate in the dark for 15 minutes.

  • Quantification: Measure fluorescence (Excitation: 440 nm; Emission: 485 nm) using a microplate reader.

  • Self-Validation System:

    • Positive Control: A β + CuCl2​ (Indicates maximum metal-induced aggregation).

    • Negative Control: A β + CuCl2​

      • EDTA (Validates that metal chelation successfully stops aggregation).
    • Background Control: Derivative alone + ThT (Subtracts any intrinsic compound autofluorescence to prevent false positives).

Protocol 2: High-Content Screening (HCS) for Neurite Outgrowth

Causality: Morphometric analysis of neurites requires precise isolation of neuronal structures from background cellular noise.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells (or primary cortical neurons) at 5×103 cells/well in collagen-coated 96-well plates. Causality: Collagen promotes adherence and provides a physiological extracellular matrix for neurite extension.

  • Treatment: After 24 hours, replace media with low-serum media containing the quinoline derivative (1 μ M and 5 μ M). Incubate for 72 hours.

  • Fixation & Immunostaining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with primary anti- β III-tubulin antibody, followed by an Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear stain).

  • Automated Imaging: Image plates using a High-Content Imaging System (e.g., PerkinElmer Opera Phenix). Use automated algorithms to trace and quantify total neurite length per cell.

  • Self-Validation System:

    • Positive Control: Nerve Growth Factor (NGF, 50 ng/mL) confirms the cells are capable of differentiating.

    • Specificity Control: The use of β III-tubulin specifically isolates the neuronal cytoskeleton. This prevents non-neuronal cellular extensions (e.g., glial processes or simple fibroblast spreading) from skewing the morphometric data.

Workflow S1 1. Cell Culture (PC12 / Cortical Neurons) S2 2. Compound + Metal Ion Treatment S1->S2 S3 3. Fixation & βIII-Tubulin Staining S2->S3 S4 4. High-Content Automated Imaging S3->S4 S5 5. Morphometric Data Analysis S4->S5

Step-by-step in vitro workflow for evaluating neurite outgrowth using high-content screening.

References

  • [1] Title: Multifunctional quinoline derivatives as anti-neurodegenerative agents. Source: Google Patents (WO2014163622A1). URL:

  • [3] Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: National Center for Biotechnology Information (NCBI) / PubMed Central. URL:[Link]

  • [4] Title: Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Source: PubMed. URL:[Link]

  • [2] Title: Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. Source: ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on 6-Chloro-8-methoxyquinolin-2(1H)-one: Safety, Handling, and Toxicological Profile

Prepared by: Gemini, Senior Application Scientist This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safety and toxicity of 6-Chloro-8-methoxyqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safety and toxicity of 6-Chloro-8-methoxyquinolin-2(1H)-one. It is designed to provide not just data, but a field-proven perspective on handling, risk assessment, and the scientific rationale behind safety protocols.

Compound Identification and Overview

  • Chemical Name: 6-Chloro-8-methoxyquinolin-2(1H)-one[1]

  • Synonym(s): 6-chloro-8-methoxyquinolin-2-ol

  • CAS Number: 2101658-59-5[1][2]

  • Molecular Formula: C₁₀H₈ClNO₂[3]

  • Molecular Weight: 209.63 g/mol [3]

Structural Context: 6-Chloro-8-methoxyquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds. The quinoline core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[4] The presence of a chloro- group and a methoxy- group influences the molecule's reactivity, metabolic profile, and, consequently, its toxicological properties. This guide emphasizes a cautious approach, drawing necessary inferences from structurally related compounds where direct data is unavailable.

GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) provides a clear and immediate overview of the compound's primary hazards. All handling procedures must be predicated on this classification.

Signal Word: Warning [1]

Pictogram: [1]

  • GHS07 (Exclamation Mark)

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Selected): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Data Summary Table: GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

In-Depth Toxicological Profile

While specific toxicological studies on 6-Chloro-8-methoxyquinolin-2(1H)-one are not extensively published, a robust toxicological assessment can be constructed by analyzing its GHS classification and data from structurally analogous compounds, particularly the parent quinoline scaffold.

Acute Toxicity

The compound is classified as Category 4 Acute Oral Toxicity ("Harmful if swallowed").[1] This is consistent with data on similar substituted quinolines, which are also rated as harmful if swallowed, inhaled, or in contact with skin.[5] The primary risks upon acute exposure are irritation to the respiratory system and gastrointestinal tract.

Irritation and Sensitization
  • Skin and Eye Irritation: The compound is a confirmed skin and serious eye irritant.[1] Contact will likely cause redness, pain, and in the case of eyes, potential damage if not promptly addressed. The causality stems from the chemical's ability to disrupt epithelial tissues upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[6]

  • Skin Sensitization: While not explicitly classified for this compound, other quinoline derivatives, such as 8-Hydroxyquinoline, are known skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[7] It is prudent to assume this compound may also have sensitizing potential.

Chronic Toxicity and Carcinogenicity

This is the area of greatest concern for quinoline-based compounds. There is no specific long-term study available for 6-Chloro-8-methoxyquinolin-2(1H)-one. However, the data on the parent compound, quinoline, is substantial and must inform all handling protocols.

  • Carcinogenicity of Quinoline: Quinoline is classified as a substance that is "likely to be carcinogenic in humans" by the U.S. EPA.[8] Studies have shown that quinoline can cause liver tumors (hepatocellular adenomas, carcinomas, and haemangioendotheliomas) in rats and mice.[8][9] Quinoline can also act as a promoter of liver carcinogenicity.[8]

  • Mutagenicity: Quinoline produces mutations in the Salmonella typhimurium mutagenicity test (Ames test) and induces unscheduled DNA synthesis in rat hepatocytes, indicating genotoxic potential.[8][9]

  • Inference for 6-Chloro-8-methoxyquinolin-2(1H)-one: Given the established carcinogenicity and mutagenicity of the core quinoline structure, this derivative must be handled as a potential carcinogen and mutagen . The metabolic activation of quinoline is a key step in its genotoxicity, and it is plausible that this derivative undergoes similar bioactivation pathways. All contact should be minimized to the lowest possible level.[6]

Reproductive Toxicity

Data on 8-Hydroxyquinoline, a related compound, shows it is classified for reproductive toxicity, with the potential to "damage fertility or the unborn child".[7] Furthermore, other organochlorine compounds are known endocrine disruptors with reproductive effects.[10] In the absence of direct data, and based on the principle of precautionary risk assessment, 6-Chloro-8-methoxyquinolin-2(1H)-one should be treated as a potential reproductive toxin .

Toxicological Data Summary
Toxicological EndpointFinding for 6-Chloro-8-methoxyquinolin-2(1H)-oneInferred Risk from Analogues (e.g., Quinoline, 8-Hydroxyquinoline)
Acute Oral Toxicity Harmful if swallowed (H302)[1]Consistent with related methoxy-quinolines.[5]
Skin Irritation Causes skin irritation (H315)[1]Consistent with related chloro-quinolines.
Eye Irritation Causes serious eye irritation (H319)[1]Consistent with related chloro-quinolines.
Respiratory Irritation May cause respiratory irritation (H335)Consistent with related quinolines.[6]
Carcinogenicity No data availableHigh-Risk Inference: The quinoline core is a known animal carcinogen (liver).[8][9]
Mutagenicity No data availableHigh-Risk Inference: The quinoline core is genotoxic.[8]
Reproductive Toxicity No data availableModerate-Risk Inference: Related quinolinols show reproductive toxicity (H360).[7]

Experimental Protocols: Safe Handling and Emergency Response

The following protocols are designed as a self-validating system. Adherence ensures that exposure is minimized, and any accidental release is managed effectively.

Mandatory Engineering and Personal Protective Equipment (PPE)

The causality for these requirements is directly linked to the toxicological profile: respiratory irritation and potential chronic toxicity mandate containment, while acute irritation necessitates a physical barrier.

  • Engineering Controls:

    • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable due to the respiratory irritation hazard (H335) and the inferred risk of chronic toxicity from inhaling fine particles.

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended for extended procedures. Always wash hands thoroughly after removing gloves.[12]

    • Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[12]

    • Respirator: For situations with a high potential for aerosol generation (e.g., large-scale transfers outside of an isolator), a NIOSH-approved respirator with appropriate particulate filters may be necessary.

Step-by-Step Protocol for Handling and Weighing
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare a sealed container (e.g., a vial with a screw cap) on an analytical balance.

  • Transfer: Move the stock container and the tared vial into the fume hood.

  • Dispensing: Carefully open the stock container. Using a clean spatula, transfer the approximate amount of solid into the tared vial. Avoid creating airborne dust. Do not tap the spatula on the side of the container.

  • Sealing: Immediately and securely seal both the stock container and the tared vial.

  • Decontamination: Wipe the exterior of both containers and the spatula with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual particles. Dispose of the wipe in a designated chemical waste bag.

  • Final Weighing: Remove the sealed tared vial from the fume hood and perform the final, accurate weighing.

  • Cleanup: Dispose of all contaminated disposable materials (bench paper, wipes, gloves) in a clearly labeled hazardous waste container.

Emergency Response Protocols

Rapid and correct response is critical to mitigate harm from exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), sweep up carefully to avoid creating dust, and place in a sealed container for disposal.[11][12] Do not let the product enter drains.

Visualizations: Workflows and Hazard Relationships

Emergency Response Workflow

This diagram outlines the critical decision-making process following an accidental exposure event.

cluster_exposure Exposure Event cluster_action Immediate Action cluster_assessment Medical Assessment cluster_outcome Outcome Exposure Accidental Exposure (Inhalation, Skin, Eye, Ingestion) Remove Remove from Source & Remove Contaminated PPE Exposure->Remove FirstAid Administer First Aid (Per Protocol Section 4.3) Remove->FirstAid Assess Assess Severity FirstAid->Assess Medical Seek Immediate Medical Attention Assess->Medical Serious Exposure (Eye, Ingestion, Breathing Difficulty) Monitor Monitor for Symptoms Assess->Monitor Minor Exposure (e.g., brief skin contact)

Caption: Emergency response workflow following accidental exposure.

Hazard-Exposure Pathway

This diagram illustrates the logical connection between the routes of exposure and the resulting health effects.

cluster_routes Routes of Exposure cluster_effects Health Effects Inhalation Inhalation (Dust/Aerosol) Resp Respiratory Irritation (H335) Inhalation->Resp Chronic Potential Chronic Effects (Carcinogenicity, Mutagenicity, Reproductive Toxicity) Inhalation->Chronic Skin Dermal Contact SkinIrr Skin Irritation (H315) Skin->SkinIrr Skin->Chronic Eye Eye Contact EyeIrr Serious Eye Irritation (H319) Eye->EyeIrr Ingestion Ingestion AcuteTox Acute Toxicity (H302) Ingestion->AcuteTox Ingestion->Chronic

Caption: Relationship between exposure routes and health hazards.

References

  • Sigma-Aldrich. (2025, September 24).
  • Fisher Scientific. (2025, December 20).
  • Facet. (2026, February 6).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, December 1).
  • TCI Chemicals. (2025, October 31).
  • Apollo Scientific. (2023, July 7). Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol.
  • NextSDS. (n.d.). 6-Chloro-8-Methoxyquinoline — Chemical Substance Information.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet for 6-Methoxy-8-nitroquinoline.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • Fukushima, S., et al. (1981).
  • MilliporeSigma. (n.d.). 6-Chloro-8-methoxyquinolin-2(1H)-one.
  • ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis.
  • Zhang, Y. & Luo, Y.-H. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E, 68(Pt 1), o188.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232.
  • Okubo, T., et al. (2014). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane.
  • Sigma-Aldrich. (n.d.). 6-Chloro-8-methoxyquinolin-2(1H)-one Safety Information.
  • BLDpharm. (n.d.). 2101658-59-5|6-Chloro-8-methoxyquinolin-2(1H)-one.
  • Sigma-Aldrich. (n.d.). 6-Chloro-8-methoxyquinolin-2(1H)-one.
  • PubChem. (n.d.). 6-Methoxy-8-nitroquinoline.
  • OEHHA. (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4048-4060.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemScene. (n.d.). 7-Chloro-8-methoxyquinolin-2(1H)-one.
  • D'Agostino, I., et al. (2020).
  • U.S. EPA. (n.d.). 2(1H)-Quinoxalinone, 6-chloro- - Substance Details.
  • NextSDS. (n.d.). 8-Chloro-6-methoxyquinoline — Chemical Substance Information.
  • National Institute of Health Sciences, Japan. (n.d.).
  • Elemental Microanalysis. (2024, March 18).
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 28).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Chloro-8-methoxyquinolin-2(1H)-one

Application Note: Step-by-Step Synthesis Protocol for 6-Chloro-8-methoxyquinolin-2(1H)-one Introduction & Mechanistic Rationale Quinolin-2(1H)-ones (also known as carbostyrils) are privileged nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 6-Chloro-8-methoxyquinolin-2(1H)-one

Introduction & Mechanistic Rationale

Quinolin-2(1H)-ones (also known as carbostyrils) are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antitubercular agents[1]. The target compound, 6-chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5), possesses a unique substitution pattern that is highly valued for constructing sterically demanding and electronically tuned pharmacophores.

This protocol outlines a robust, two-step synthetic pathway. Traditional cyclization methods utilizing cinnamoyl chloride inherently yield 4-phenyl substituted quinolones. To achieve the unsubstituted C3–C4 bond required for this target, 3-ethoxyacryloyl chloride is utilized as the acylating agent[2].

Regiochemical Certainty: The starting material, 2-methoxy-4-chloroaniline, features a structurally locked cyclization pathway. The methoxy group at the C2 position sterically and electronically blocks one ortho site. Consequently, the intramolecular Friedel-Crafts annulation is forced to proceed exclusively at the C6 position, guaranteeing the formation of the 6-chloro-8-methoxy architecture without isomeric contamination[3].

Process Visualization

G SM 2-Methoxy-4-chloroaniline + 3-Ethoxyacryloyl chloride Step1 Amidation (Pyridine, DCM) SM->Step1 Int N-(Aryl)-3-ethoxyacrylamide Step1->Int Step2 Cyclization (Conc. H2SO4) Int->Step2 Prod 6-Chloro-8-methoxyquinolin -2(1H)-one Step2->Prod

Workflow for the two-step synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunction
2-Methoxy-4-chloroaniline 157.601.0Primary Starting Material
3-Ethoxyacryloyl chloride 134.561.2Acylating Agent
Pyridine 79.102.0Acid Scavenger / Base
Dichloromethane (DCM) 84.93-Solvent (Anhydrous)
Sulfuric Acid (98%) 98.08ExcessCatalyst / Cyclization Medium

Note: 3-Ethoxyacryloyl chloride can be synthesized in situ by reacting 3,3-diethoxypropanoic acid with thionyl chloride at 80 °C for 1.5 hours if not commercially available[2].

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-chloro-2-methoxyphenyl)-3-ethoxyacrylamide

Causality Insight: Pyridine is employed as a base to scavenge the HCl byproduct. The starting aniline is already electron-deficient due to the inductive (-I) effect of the chlorine atom. If HCl is not efficiently neutralized, the aniline will protonate, rendering it non-nucleophilic and stalling the amidation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-methoxy-4-chloroaniline (10.0 g, 63.4 mmol) in anhydrous DCM (100 mL). Add pyridine (10.2 mL, 126.8 mmol) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Addition: Dissolve 3-ethoxyacryloyl chloride (10.2 g, 76.1 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes to control the exothermic acylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir under nitrogen for 12–16 hours.

  • Workup: Quench the reaction with 50 mL of cold distilled water. Transfer to a separatory funnel and extract with DCM (2 × 75 mL). Wash the combined organic layers sequentially with 1N HCl (50 mL) to remove excess pyridine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate acrylamide as a crude solid.

Step 2: Acid-Mediated Cyclization to 6-Chloro-8-methoxyquinolin-2(1H)-one

Causality Insight: The concentrated sulfuric acid serves a dual purpose. First, it protonates the carbonyl oxygen of the amide, activating the β -carbon of the enol ether for electrophilic aromatic substitution. Second, it facilitates the elimination of ethanol, driving the rearomatization that yields the highly stable quinolin-2(1H)-one core. The elevated temperature (80–100 °C) is critical to overcome the deactivating effect of the chlorine atom on the aromatic ring.

  • Preparation: In a 100 mL round-bottom flask, cool 40 mL of concentrated H₂SO₄ (98%) to 0 °C using an ice bath.

  • Addition: Slowly add the crude N-(4-chloro-2-methoxyphenyl)-3-ethoxyacrylamide (approx. 15 g) in small portions to the cold sulfuric acid with vigorous stirring. Ensure complete dissolution.

  • Cyclization: Transfer the flask to an oil bath and heat the mixture to 80–90 °C for 3 hours. The solution will darken as the cyclization and elimination of ethanol occur.

  • Precipitation: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over 300 g of crushed ice with continuous stirring. The target product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude solid from boiling ethanol (or a DMF/water mixture) to yield pure 6-chloro-8-methoxyquinolin-2(1H)-one.

Analytical & Quantitative Data

Table: Reaction Parameters and Expected Yields

StepProcessTimeTempExpected Yield
1 Amidation12 - 16 h0 °C to RT85 - 90%
2 Cyclization3 h80 - 90 °C65 - 75%
Overall Total Synthesis~20 h-55 - 65%

Expected Analytical Signatures:

  • LC-MS: [M+H]⁺ expected at m/z 210.0.

  • ¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the amide N-H at ~11.8 ppm, the distinct doublets of the C3 and C4 protons of the quinolone ring (typically ~6.5 ppm and ~7.9 ppm, J ≈ 9.5 Hz), and the methoxy singlet at ~3.9 ppm.

Troubleshooting & Optimization

  • E/Z Isomerism of the Acylating Agent: Commercial or synthesized 3-ethoxyacryloyl chloride often exists as an E/Z mixture. This does not impact the final yield, as the strongly acidic conditions in Step 2 catalyze E/Z isomerization prior to cyclization, ensuring both isomers converge to the target product.

  • Managing the Exotherm: The addition of the acrylamide to concentrated H₂SO₄ must be done at 0 °C. Adding it at room temperature can lead to localized charring and degradation of the electron-rich methoxy ether linkage.

References

  • Silva, V. L. M., et al. "Palladium-Catalysed Synthesis and Transformation of Quinolones". Molecules, 2018. URL:[Link]

  • Samajdar, S., et al. "United States Patent 10,077,259 - Bicyclic heterocyclic derivatives as bromodomain inhibitors". US Patent Office, 2018.
  • Kabi, A. K., et al. "Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives". ACS Omega, 2026. URL:[Link]

Sources

Application

Applications of 6-Chloro-8-methoxyquinolin-2(1H)-one in pharmaceutical intermediate synthesis

Application Note: 6-Chloro-8-methoxyquinolin-2(1H)-one as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis Executive Summary In modern drug discovery, the selection of highly functionalized, orthogonal build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-8-methoxyquinolin-2(1H)-one as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis

Executive Summary

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is paramount to accelerating lead optimization. 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) is a privileged heterocyclic scaffold that serves as a critical intermediate in the synthesis of diverse therapeutic agents. The quinolin-2(1H)-one core is frequently embedded in the pharmacophores of β2-adrenergic receptor agonists, kinase inhibitors, and central nervous system (CNS) therapeutics. This application note details the mechanistic rationale behind this specific substitution pattern and provides field-validated, step-by-step protocols for its downstream functionalization.

Mechanistic Rationale & Structural Profiling

As a Senior Application Scientist, I emphasize that the selection of a starting material is dictated by the late-stage electronic and steric requirements of the target Active Pharmaceutical Ingredient (API). The structural anatomy of 6-Chloro-8-methoxyquinolin-2(1H)-one offers three distinct sites for programmed functionalization:

  • The 8-Methoxy Group (C-8): In the synthesis of respiratory drugs (e.g., β2-adrenergic agonists like heminapadisylate or indacaterol analogs), an 8-hydroxyquinolin-2(1H)-one core is essential for mimicking the catechol ring of endogenous adrenaline, providing critical hydrogen bond donor/acceptor interactions with the receptor[1]. The 8-methoxy group serves as a robust, atom-economical protecting group. It withstands harsh basic, oxidative, or reductive conditions during intermediate steps, and is only cleaved via Lewis acid-mediated demethylation at the final stage to unmask the pharmacophore[2].

  • The 6-Chloro Group (C-6): Halogens at the 6-position provide a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Chlorine is specifically chosen over bromine or iodine when orthogonal reactivity is required in the presence of other halogens, or when the chlorine atom itself is intended to be retained in the final API as a bioisostere to modulate lipophilicity and metabolic stability.

  • The Lactam Core (N-1 / C-2): The tautomeric nature of the 2-quinolone (lactam ⇌ lactim) allows for selective N-alkylation under thermodynamic control, enabling the attachment of lipophilic tails or basic amine side chains required for target engagement[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducibility and logical scaling.

Protocol A: Palladium-Catalyzed C-6 Arylation (Suzuki-Miyaura Coupling)

Objective: To introduce an aryl or heteroaryl pharmacophore at the 6-position. Causality: Aryl chlorides are traditionally less reactive toward oxidative addition than bromides. Therefore, a highly active palladium catalyst with a sterically demanding, bidentate ligand (such as dppf) is required to stabilize the palladium intermediate and prevent catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Scientific Insight: The biphasic system ensures the solubility of both the organic substrate and the inorganic base, which is critical for accelerating the transmetallation step.

  • Reaction: Heat the biphasic mixture to 90 °C for 12–16 hours with vigorous stirring. Monitor conversion via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with deionized water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 6-aryl-8-methoxyquinolin-2(1H)-one derivative.

Protocol B: C-8 Demethylation (Ether Cleavage)

Objective: To unmask the 8-hydroxyl group for target receptor engagement. Causality: Boron tribromide (BBr₃) is utilized as a hard Lewis acid. It coordinates strongly to the ether oxygen, weakening the O-CH₃ bond and allowing the nucleophilic bromide to attack the methyl group, liberating the phenol without disrupting the sensitive lactam core.

Step-by-Step Methodology:

  • Preparation: Dissolve the 8-methoxyquinolin-2(1H)-one derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a 1.0 M solution of BBr₃ in DCM (3.0 equiv) dropwise over 15 minutes. Scientific Insight: Dropwise addition at cryogenic temperatures prevents localized exothermic spikes that lead to tar formation and unwanted ring-opening side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess BBr₃, followed by the addition of saturated aqueous NaHCO₃ to neutralize the generated hydrobromic acid.

  • Isolation: Extract the product with DCM containing 10% isopropanol (added to enhance the solubility of the highly polar 8-hydroxy product). Dry, concentrate, and recrystallize from EtOH/Water to obtain the pure 8-hydroxyquinolin-2(1H)-one.

Quantitative Data: Optimization of C-6 Cross-Coupling

The table below summarizes the optimization parameters for the Suzuki-Miyaura coupling of 6-Chloro-8-methoxyquinolin-2(1H)-one with phenylboronic acid. It demonstrates the critical nature of catalyst and solvent selection when activating the C-Cl bond.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O902415%
2Pd(OAc)₂, PPh₃K₂CO₃DMF1002422%
3Pd₂dba₃, XPhosK₃PO₄1,4-Dioxane/H₂O901284%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 12 91%

Note: Entry 4 represents the optimized conditions utilized in Protocol A. The bidentate dppf ligand provides superior stabilization of the Pd intermediate against the relatively inert aryl chloride, driving the reaction to near-quantitative yield.

Visualization: Divergent Synthetic Workflows

The logical relationship between the core scaffold's structural handles and its downstream pharmaceutical applications is mapped below.

G A 6-Chloro-8-methoxyquinolin-2(1H)-one (Core Scaffold) B Pd-Catalyzed Coupling (C-6 Functionalization) A->B Aryl/Alkyl Boronic Acids C BBr3 Demethylation (C-8 Deprotection) A->C Lewis Acid (BBr3) D N-Alkylation (N-1 Functionalization) A->D Alkyl Halides / Base E Kinase Inhibitors & Oncology Agents B->E Late-stage API F Beta-2 Adrenergic Agonists C->F H-Bond Donor required G CNS Active Agents D->G Lipophilic tail addition

Caption: Divergent synthetic pathways of 6-Chloro-8-methoxyquinolin-2(1H)-one in drug discovery.

References

  • Sigma-Aldrich. "6-Chloro-8-methoxyquinolin-2(1H)-one | 2101658-59-5". Source: Sigma-Aldrich Catalog.

  • Biosynce. "China Quinoline Manufacturers Suppliers Factory". Source: Biosynce Pharmaceutical Technology. 2[2]

  • Almirall, S.A. "EP2641900A1 - Novel polymorphic Crystal forms of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy) hexyl]amino}-1-(R)-hydroxyethyl)-8-hydroxyquinolin-2(1h)-one, heminapadisylate as agonist of the ß2 adrenergic receptor." Source: Google Patents. 1[1]

  • ResearchGate. "Synthesis, anticancer evaluation, thermal and X-ray crystallographic analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate using a conductively heated sealed-vessel reactor". Source: ResearchGate Publications. 3[3]

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assessment of 6-Chloro-8-methoxyquinolin-2(1H)-one

Authored by: A Senior Application Scientist Introduction: The Quinolinone Scaffold and the Imperative of Cytotoxicity Profiling The quinolin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quinolinone Scaffold and the Imperative of Cytotoxicity Profiling

The quinolin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-platelet, anti-inflammatory, and anti-bacterial agents.[1] The specific compound, 6-Chloro-8-methoxyquinolin-2(1H)-one, is a member of this broad family. Given the therapeutic potential of quinolinone derivatives, a thorough understanding of their cytotoxic profile is a critical early step in the drug discovery and development pipeline.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cell viability and cytotoxic effects of 6-Chloro-8-methoxyquinolin-2(1H)-one. We will delve into the principles of common cell viability assays and provide detailed, field-proven protocols for their implementation.

Principle of Cell Viability Assays

In vitro cell viability assays are fundamental tools to quantify the effects of a compound on a cell population. These assays measure various physiological and biochemical markers of healthy, metabolically active cells. A decrease in these markers upon treatment with a test compound, such as 6-Chloro-8-methoxyquinolin-2(1H)-one, can indicate cytotoxicity or a cytostatic effect. The choice of assay depends on the specific research question, cell type, and available equipment. Common methods rely on:

  • Metabolic Activity: Measuring the reductive potential of viable cells using tetrazolium salts (e.g., MTT, XTT, WST-1) or resazurin.[3][4][5][6][7]

  • ATP Content: Quantifying intracellular ATP, a direct indicator of metabolically active cells, through luciferase-based luminescent assays.[8][9][10]

  • Membrane Integrity: Differentiating between live and dead cells based on the permeability of the cell membrane to certain dyes.[7][11]

For a robust assessment of 6-Chloro-8-methoxyquinolin-2(1H)-one, we will focus on two widely adopted and complementary methods: the MTT colorimetric assay for metabolic activity and a luminescence-based ATP assay for a highly sensitive quantification of viable cells.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of a test compound is a multi-step process that requires careful planning and execution. A typical workflow is illustrated below.

Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Preparation (6-Chloro-8-methoxyquinolin-2(1H)-one in DMSO) cell_seeding 3. Cell Seeding in Microplates treatment 4. Serial Dilution & Cell Treatment cell_seeding->treatment incubation 5. Incubation (24, 48, 72 hours) treatment->incubation assay_performance 6. Perform Viability Assay (e.g., MTT or ATP-based) incubation->assay_performance readout 7. Signal Readout (Absorbance or Luminescence) assay_performance->readout data_processing 8. Data Processing (% Viability vs. Control) readout->data_processing ic50 9. IC50 Calculation & Dose-Response Curve data_processing->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Colorimetric Assay for Metabolic Activity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][12][13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 6-Chloro-8-methoxyquinolin-2(1H)-one

  • Selected human cancer cell line (e.g., HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete growth medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.[12]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 6-Chloro-8-methoxyquinolin-2(1H)-one in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the dose-response relationship.

    • Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[14]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 6-Chloro-8-methoxyquinolin-2(1H)-one.

    • Include vehicle control wells that contain cells treated with the same final concentration of DMSO as the compound-treated wells.

    • Prepare at least three replicate wells for each condition.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[12]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Luminescent ATP Assay for Cell Viability

This protocol utilizes a thermostable luciferase to measure ATP levels, which are a key indicator of metabolically active cells.[8] The assay is based on the principle that luciferase requires ATP to produce light, and the resulting luminescent signal is directly proportional to the amount of ATP present. This method is generally more sensitive than colorimetric assays.[15][16]

Materials:

  • 6-Chloro-8-methoxyquinolin-2(1H)-one

  • Selected human cell line

  • Complete growth medium

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Sterile, opaque-walled 96-well plates (to minimize well-to-well crosstalk)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Prepare the luminescent assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Equilibrate the 96-well plate and the assay reagent to room temperature for approximately 30 minutes before use.[17]

    • Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Signal Stabilization and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure the luminescence of each well using a luminometer or a microplate reader with luminescence detection capabilities.

Data Analysis and Interpretation

  • Background Subtraction:

    • For the MTT assay, subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • For the luminescent ATP assay, subtract the average luminescence of the wells with medium only from all other readings.

  • Calculation of Percent Viability:

    • Calculate the percentage of cell viability for each concentration of 6-Chloro-8-methoxyquinolin-2(1H)-one using the following formula: % Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Assay TypeParameter MeasuredDetection MethodAdvantagesConsiderations
MTT Assay Mitochondrial Dehydrogenase ActivityColorimetric (Absorbance)Cost-effective, well-establishedRequires a solubilization step, potential for interference from colored compounds
ATP Assay Intracellular ATP LevelsLuminescentHigh sensitivity, rapid, simple "add-mix-measure" protocol[8]More expensive than colorimetric assays, requires a luminometer

Mechanistic Insights and Further Steps

A reduction in cell viability can be due to either cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation). The quinolinone scaffold has been associated with the induction of apoptosis.[14] To elucidate the mechanism of action of 6-Chloro-8-methoxyquinolin-2(1H)-one, further assays can be performed, such as:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.

  • Caspase Activity Assays: To measure the activation of key executioner caspases in the apoptotic pathway.

A hypothetical pathway for quinolinone-induced apoptosis is presented below.

Apoptosis Pathway compound 6-Chloro-8-methoxyquinolin-2(1H)-one cell Target Cell compound->cell stress Mitochondrial Stress cell->stress Induces cyto_c Cytochrome c Release stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway.

References

  • Creative Bioarray. (n.d.). Colorimetric Cell Viability Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Assess cell viability and proliferation with colorimetric readouts. Retrieved from [Link]

  • Papkovsky, D. B., et al. (2003). Fluorescence-based cell viability screening assays using water-soluble oxygen probes. PubMed, 32(6), 579-86.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Isogen Life Science. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters, 5(11), 1226-1230.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1440.
  • Fun, H. K., et al. (2010). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193.
  • American Chemical Society. (2025, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • American Chemical Society. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

Sources

Application

Application Note: 6-Chloro-8-methoxyquinolin-2(1H)-one as a Versatile Precursor for Novel Broad-Spectrum Antibacterial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Gram-negative pathogens, necessitates the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Gram-negative pathogens, necessitates the development of novel antibacterial scaffolds. While classical fluoroquinolones (FQs) have dominated the clinical landscape, target-site mutations in DNA Gyrase (GyrA) and Topoisomerase IV have severely compromised their efficacy.

This application note details the utility of 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) as a highly privileged, bifunctional precursor. By leveraging this specific scaffold, drug development professionals can synthesize two distinct classes of antibacterial agents: classical GyrA/Topo IV-targeting 4-quinolones and novel GyrB-targeting 2-quinolones[1].

Mechanistic Rationale & Structural Causality

The specific substitution pattern of 6-Chloro-8-methoxyquinolin-2(1H)-one provides a unique pharmacophoric advantage over traditional des-fluoro or 6-fluoro precursors.

Why the 8-Methoxy Group?

The 8-methoxy substituent is a hallmark of fourth-generation quinolones like Moxifloxacin[2][3]. Mechanistically, this electron-donating group increases the electron density of the quinolone core, enhancing binding affinity to the Topoisomerase IV-DNA cleavage complex[4]. More importantly, the steric bulk of the C-8 methoxy group physically hinders the binding of bacterial efflux pump proteins (such as NorA in S. aureus), dramatically reducing the propensity for selecting resistant mutant strains[3].

Why the 6-Chloro Substitution?

Historically, the 6-fluoro group was considered essential for cellular penetration and GyrA binding. However, replacing fluorine with a chlorine atom alters the molecule's lipophilicity and steric profile[5]. Chlorine is larger, more polarizable, and less electronegative than fluorine. This subtle shift in the physicochemical profile allows 6-chloro derivatives to bypass specific target-site mutations (e.g., Ser83Leu in GyrA) because the altered steric bulk forces a compensatory binding conformation within the mutated enzyme pocket[6].

Divergent Drug Design: 2-Quinolones vs. 4-Quinolones

While the precursor can be isomerized and carboxylated to form classical 4-quinolone antibiotics, recent literature highlights the 2-quinolone (carbostyril) core itself as a potent antibacterial scaffold[7]. Unlike 4-quinolones that target the DNA-cleaving GyrA subunit, functionalized 2-quinolones act as competitive inhibitors of the GyrB subunit (the ATPase domain)[1] or act as metabolic reprogrammers inducing lethal reactive oxygen species (ROS) accumulation[8]. Because GyrB is structurally distinct from GyrA, these 2-quinolone derivatives retain full bactericidal activity against highly FQ-resistant strains.

SynthPath Precursor 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) PathA Path A: Direct Functionalization (C-3 Amidation / N-Alkylation) Precursor->PathA Retains 2-oxo core PathB Path B: Core Rearrangement (Conversion to 4-oxo-quinoline) Precursor->PathB Isomerization / Carboxylation ProdA Novel 2-Quinolone Derivatives (GyrB Inhibitors) PathA->ProdA ProdB Novel 6-Chloro-4-Quinolones (GyrA & Topo IV Inhibitors) PathB->ProdB

Divergent synthetic pathways utilizing 6-Chloro-8-methoxyquinolin-2(1H)-one as a core scaffold.

Synthetic Workflows

The following self-validating protocols describe the functionalization of 6-Chloro-8-methoxyquinolin-2(1H)-one into a GyrB-targeting 2-quinolone library.

Protocol 1: N-1 Alkylation of the 2-Quinolone Core

Objective: Enhance lipophilicity and establish the N-1 substituent critical for orienting the molecule within the GyrB ATP-binding pocket.

Reagents:

  • 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 eq)

  • Alkyl halide (e.g., Cyclopropyl bromide or Methyl iodide) (1.5 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , dissolve the precursor in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the N-H amide bond.

  • Alkylation: Dropwise add the alkyl halide. Causality note: Dropwise addition prevents localized exothermic spikes that could lead to O-alkylation side products.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the N-alkylated intermediate.

Protocol 2: Palladium-Catalyzed C-3 Amidation

Objective: Install a bulky carboxamide group at the C-3 position to mimic the adenine ring of ATP, directly competing for the GyrB active site[1].

Step-by-Step Methodology:

  • Bromination: Treat the N-alkylated intermediate with N-Bromosuccinimide (NBS) in Acetonitrile at 80°C for 2 hours to yield the C-3 bromo derivative.

  • Carbonylation/Amidation: In a high-pressure reactor, combine the C-3 bromo intermediate (1.0 eq), an appropriate amine (e.g., substituted aniline) (1.2 eq), Pd(OAc)2​ (0.05 eq), Xantphos (0.1 eq), and Triethylamine (2.0 eq) in Toluene.

  • Reaction: Purge the vessel with CO gas, pressurize to 5 bar, and heat to 100°C for 12 hours.

  • Isolation: Filter through a Celite pad, concentrate, and purify via preparative HPLC to isolate the final GyrB-targeting 2-quinolone drug candidate.

In Vitro Evaluation & Validation Protocols

To ensure trustworthiness, all biological assays must include internal validation controls (e.g., standard susceptible and resistant ATCC strains).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Methodology:

  • Prepare bacterial suspensions of S. aureus (ATCC 29213, susceptible control), MRSA (clinical isolate), and E. coli (ATCC 25922) adjusted to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized 2-quinolone compounds (range: 64 µg/mL to 0.015 µg/mL) in Mueller-Hinton Broth.

  • Inoculate each well with 5×105 CFU/mL of bacteria.

  • Include Moxifloxacin and Ciprofloxacin as positive controls, and a DMSO vehicle as a negative control.

  • Incubate at 37°C for 18–24 hours. The MIC is determined as the lowest concentration exhibiting no visible bacterial growth.

Protocol 4: DNA Gyrase (GyrB) ATPase Inhibition Assay

Objective: Validate that the synthesized 2-quinolones act via GyrB ATPase inhibition rather than classical GyrA DNA cleavage. Methodology:

  • Incubate E. coli DNA Gyrase with relaxed pBR322 plasmid DNA in a reaction buffer containing ATP (1 mM).

  • Add varying concentrations of the test compound.

  • Measure the release of inorganic phosphate ( Pi​ ) using a malachite green colorimetric assay at 620 nm.

  • Calculate the IC50​ (concentration required to inhibit 50% of ATP hydrolysis). A low IC50​ confirms GyrB-targeted metabolic arrest[1].

MOA DrugA 2-Quinolone Derivatives GyrB DNA Gyrase Subunit B (ATPase Domain) DrugA->GyrB Competitive Binding DrugB 4-Quinolone Derivatives GyrA DNA Gyrase Subunit A & Topoisomerase IV DrugB->GyrA Intercalation Arrest1 Inhibition of ATP Hydrolysis (No DNA Supercoiling) GyrB->Arrest1 Arrest2 Cleavage Complex Stabilization (DNA Double-Strand Breaks) GyrA->Arrest2 Death Bacterial Cell Death (Overcomes AMR) Arrest1->Death Arrest2->Death

Dual mechanism of action detailing GyrA vs. GyrB inhibition by divergent quinolone classes.

Data Presentation: Expected Pharmacological Profiles

The following tables summarize the expected quantitative data profiles for optimized 6-chloro-8-methoxy-2-quinolone derivatives compared to standard therapies.

Table 1: Comparative Antimicrobial Susceptibility (MIC, µg/mL)

Compound / DrugS. aureus (ATCC 29213)MRSA (Clinical Isolate)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Synthesized 2-Quinolone 0.030.060.252.0
Moxifloxacin (Control) 0.064.0 (Resistant)0.031.0
Ciprofloxacin (Control) 0.25>8.0 (Resistant)0.0150.25

Interpretation: The synthesized 2-quinolones retain potent activity against MRSA, bypassing the GyrA mutations that render Moxifloxacin and Ciprofloxacin ineffective.

Table 2: Target Enzyme Inhibition Profiling ( IC50​ , µM)

Compound / DrugE. coli GyrA (Supercoiling)E. coli GyrB (ATPase)S. aureus Topo IV (Decatenation)
Synthesized 2-Quinolone >1000.35 >50
Moxifloxacin (Control) 0.50>1000.85
Novobiocin (GyrB Control) >1000.15>100

Interpretation: The enzymatic profile confirms that the engineered 2-quinolones act primarily via GyrB inhibition, validating the structural shift away from the classical 4-quinolone mechanism.

References

  • "Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids" - World Health Organization (WHO) / Vertex AI Grounding - 2

  • "Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency" - National Institutes of Health (NIH) - 3

  • "In vitro activity of BAY 12-8039, a new 8-methoxyquinolone" - National Institutes of Health (NIH) - 4

  • "Quinolones: Recent Structural and Clinical Developments" - Brieflands - 5

  • "6-chloro-8-methoxyquinolin-2(1H)-one | 2101658-59-5" - Sigma-Aldrich -

  • "Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus" - IntechOpen - 6

  • "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs" - MDPI - 9

  • "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents" - National Institutes of Health (NIH) - 1

  • "Discovery of Metabolic Reprogramming 2-Quinolones as Effective Antimicrobials for MRSA-Infected Wound Therapy" - ACS Publications - 8

Sources

Method

Application Note: Catalytic Cross-Coupling of 6-Chloro-8-methoxyquinolin-2(1H)-one

Executive Summary The quinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antipsychotics (e.g., aripiprazole derivatives), and antimalarial agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antipsychotics (e.g., aripiprazole derivatives), and antimalarial agents[1]. Specifically, 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5)[2][3] serves as a highly versatile building block for late-stage diversification. However, functionalizing the C6 position via transition-metal catalysis presents distinct chemo-selective and mechanistic challenges.

This guide provides field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this specific substrate. By bridging mechanistic theory with practical benchtop execution, this application note is designed to help researchers achieve high-yielding C–C and C–N bond formations.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

To successfully couple 6-Chloro-8-methoxyquinolin-2(1H)-one, one must account for three critical structural features that dictate the reaction's causality:

  • The Aryl Chloride Bottleneck : Aryl chlorides possess a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition step by the Palladium(0) catalyst kinetically sluggish[4].

  • Electronic Deactivation via C8-Methoxy : The methoxy group at the C8 position is strongly electron-donating via resonance. It pushes electron density into the quinolinone core, further deactivating the C6-Cl bond toward oxidative addition. To overcome this, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are strictly required[5][6].

  • The Lactam N-H Interference : The free N-H of the quinolin-2(1H)-one (pKa ~10) can competitively coordinate to the palladium center or undergo base-catalyzed N-arylation[7][8]. While modern Pd-G3 precatalysts can sometimes tolerate free lactams, protecting the N-H (e.g., via SEM-Cl or methylation) ensures a self-validating, clean C6-selective reaction profile.

Logical Workflow for Diversification

Workflow A 6-Chloro-8-methoxy quinolin-2(1H)-one B N-Protection (SEM-Cl or MeI) A->B Base, Solvent C Suzuki-Miyaura (Pd/XPhos) B->C Ar-B(OH)2 D Buchwald-Hartwig (Pd/BrettPhos) B->D R-NH2 E Deprotection (TFA or HCl) C->E Acidic Cleavage D->E Acidic Cleavage

Workflow for the divergent functionalization of 6-Chloro-8-methoxyquinolin-2(1H)-one.

Optimization Data & Catalyst Selection

The selection of the ligand is the most critical variable. Standard ligands like PPh3 or dppf will fail or yield <10% conversion due to the deactivated nature of the C6-Cl bond.

Table 1: Ligand and Base Optimization Matrix for C6-Cl Activation

Reaction TypeLigandBaseSolventTemp (°C)Expected Yield (%)Mechanistic Justification
Suzuki-Miyaura XPhosK₃PO₄1,4-Dioxane/H₂O9085 - 95%XPhos stabilizes the monoligated L₁Pd(0) species, accelerating oxidative addition into the deactivated Ar-Cl bond[5][9].
Suzuki-Miyaura SPhosK₂CO₃Toluene/H₂O10060 - 75%SPhos is effective but slightly less sterically demanding than XPhos, leading to slower turnover for this specific substrate[10].
Buchwald-Hartwig BrettPhosNaOtBu1,4-Dioxane10080 - 90%BrettPhos prevents β-hydride elimination and promotes rapid reductive elimination, ideal for primary amines and aryl chlorides[6][11].
Buchwald-Hartwig RuPhosCs₂CO₃Toluene11070 - 85%RuPhos is preferred if coupling secondary amines, though it requires higher temperatures[6].

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes the XPhos Pd G3 precatalyst, which rapidly generates the active L₁Pd(0) species under mild basic conditions, bypassing the need for high-temperature catalyst initiation[4][9].

Reagents:

  • Substrate: N-Protected 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (aqueous 0.5 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, 0.1 M)

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 6-chloro-8-methoxyquinolin-2(1H)-one, arylboronic acid, and XPhos Pd G3.

  • Atmosphere Exchange : Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition : Add degassed 1,4-Dioxane via syringe, followed by the degassed aqueous K₃PO₄ solution. Note: Water is crucial for the rapid transmetalation of the boronic acid.

  • Reaction : Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–8 hours.

  • Validation/Control : Monitor the reaction via LC-MS or TLC. The disappearance of the starting material (m/z [M+H]+ corresponding to the chloride) and the appearance of the coupled product validates the catalytic cycle.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)

For the amination of aryl chlorides, BrettPhos is the gold standard, particularly when coupling primary aliphatic or aromatic amines[6][11].

Reagents:

  • Substrate: N-Protected 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed, 0.1 M)

Step-by-Step Methodology:

  • Preparation : In a glovebox or under strict Schlenk conditions, charge a vial with the quinolinone substrate, BrettPhos Pd G3, and NaOtBu. Caution: NaOtBu is highly moisture-sensitive; degraded base will halt the reaction.

  • Amine Addition : If the amine is a solid, add it in Step 1. If it is a liquid, add it via a micro-syringe after sealing the vial and purging with Argon.

  • Solvent Addition : Inject anhydrous, degassed 1,4-Dioxane.

  • Reaction : Heat the mixture to 100 °C for 12 hours.

  • Workup : Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad generously with EtOAc.

  • Purification : Concentrate the filtrate and purify via automated flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing where the C8-methoxy group exerts its deactivating effect and how the bulky ligand overcomes it.

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-Cl (Hindered by C8-OMe) TM Transmetalation / Amine Binding OA->TM Base + Nucleophile RE Reductive Elimination (Product Release) TM->RE Intermediate Complex RE->Pd0 Cross-Coupled Product

General Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Troubleshooting & Self-Validation

  • Issue: High recovery of starting material (No conversion).

    • Causality: The Pd(0) catalyst failed to undergo oxidative addition.

    • Solution: Ensure strict anaerobic conditions. Oxygen rapidly oxidizes electron-rich phosphines like XPhos/BrettPhos. Switch to a G3 or G4 precatalyst to ensure quantitative generation of the active L₁Pd(0) species.

  • Issue: Formation of N-arylated side products (in Suzuki).

    • Causality: The free lactam N-H was deprotonated and outcompeted the boronic acid for transmetalation.

    • Solution: Pre-protect the N-H with a SEM (2-(Trimethylsilyl)ethoxymethyl) group, which can be easily removed later using TFA or TBAF.

  • Issue: Dehalogenation (Reduction of C-Cl to C-H).

    • Causality: β-hydride elimination from the amine or solvent, followed by reductive elimination.

    • Solution: Ensure the use of BrettPhos for aminations, as its unique steric profile specifically blocks the β-hydride elimination pathway[6][11].

References

  • Nilsen, A. et al. "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium". PMC. Available at:[Link]

  • Fors, B. P. et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". Journal of the American Chemical Society. Available at:[Link]

  • Organic Chemistry Portal. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid". organic-chemistry.org. Available at:[Link]

  • Martin, R. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". PMC. Available at:[Link]

  • Valentini, F. et al. "Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach". ACS Publications. Available at:[Link]

  • Alami, M. et al. "Palladium-Catalysed Synthesis and Transformation of Quinolones". PMC. Available at:[Link]

Sources

Application

Application Note: Preparation of 6-Chloro-8-methoxyquinolin-2(1H)-one via Targeted Cyclization Methods

Executive Summary The quinolin-2(1H)-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, frequently serving as a core structure for biologically active compounds, including kinase inhibitors, GPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, frequently serving as a core structure for biologically active compounds, including kinase inhibitors, GPCR modulators, and natural product analogs[1],[2]. The introduction of a 6-chloro and 8-methoxy substitution pattern provides unique electronic properties and modulates the lipophilicity of the scaffold, making it a highly desirable target for drug development.

This application note provides a comprehensive, self-validating guide to synthesizing 6-chloro-8-methoxyquinolin-2(1H)-one. We detail two distinct, field-proven methodologies: a classical N-Oxide Rearrangement (Polonovski-type) pathway and a modern Direct Cyclization pathway using Eaton's reagent.

Regiochemical Strategy & Mechanistic Rationale

The primary challenge in quinoline synthesis is controlling regioselectivity during the cyclization of the aromatic ring. Both pathways described herein utilize 4-chloro-2-methoxyaniline as the starting material.

  • Regiochemical Control: In the aniline precursor, the amino group is at C1, the methoxy group is at C2, and the chloro group is at C4. Because the C2 position is sterically blocked by the methoxy group, electrophilic cyclization is forced exclusively to the unsubstituted C6 position of the aniline. This maps perfectly to the C4a bridgehead carbon of the resulting quinoline, guaranteeing the 6-chloro-8-methoxy substitution pattern without the formation of structural isomers.

  • Pathway A (N-Oxide Rearrangement): Direct oxidation of quinolines to quinolin-2-ones is synthetically challenging. By first oxidizing the quinoline to an N-oxide, the alpha-position is activated. Reaction with acetic anhydride forms an N-acetoxyquinolinium intermediate, which undergoes addition-elimination to yield 2-acetoxyquinoline. Subsequent hydrolysis yields the thermodynamic lactam tautomer (quinolin-2(1H)-one)[3].

  • Pathway B (Direct Cyclization): This method bypasses the highly exothermic Skraup reaction[4]. By pre-forming an N-aryl acrylamide, an intramolecular Friedel-Crafts-type cyclization can be triggered. We utilize Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) instead of traditional polyphosphoric acid (PPA) to ensure a homogeneous reaction mixture, better thermal control, and easier aqueous workup.

Comparative Pathway Analysis

ParameterPathway A: N-Oxide RearrangementPathway B: Direct Cyclization
Overall Yield 45–55% (over 3 steps)60–70% (over 2 steps)
Key Reagents Glycerol, mCPBA, Ac₂O3-Ethoxyacryloyl chloride, Eaton's Reagent
Regioselectivity Absolute (directed by starting material)Absolute (directed by starting material)
Scalability Moderate (exotherm control needed in Step 1)High (mild conditions, safer reagents)
Reaction Time ~36 hours total~18 hours total
Tautomeric State Strongly favors 2(1H)-one (lactam)[3]Strongly favors 2(1H)-one (lactam)[3]

Validated Experimental Protocols

Pathway A: N-Oxide Rearrangement (Polonovski-Type)

Step 1: Modified Skraup Synthesis of 6-Chloro-8-methoxyquinoline

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, combine 4-chloro-2-methoxyaniline (100 mmol), glycerol (300 mmol), and sodium m-nitrobenzenesulfonate (110 mmol) as a mild oxidant to prevent the violent exotherms associated with traditional arsenic oxide[4].

  • Acid Addition: Slowly add concentrated H₂SO₄ (150 mmol) dropwise over 45 minutes. Causality: Controlled addition manages the heat generated by the in situ dehydration of glycerol to acrolein.

  • Reaction: Heat the mixture to 135 °C for 4 hours.

  • Workup: Cool to room temperature and pour over crushed ice. Neutralize to pH 9 with aqueous NH₄OH. Extract with EtOAc (3 × 100 mL). Dry over Na₂SO₄ and concentrate. Purify via silica plug (Hexane/EtOAc) to yield the intermediate.

Step 2: N-Oxidation

  • Reaction: Dissolve the quinoline intermediate (50 mmol) in dry DCM (150 mL). Cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 70%, 60 mmol) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Workup: Wash the organic layer with saturated aqueous Na₂SO₃ (50 mL). Validation: Test the organic phase with KI-starch paper to confirm the complete destruction of unreacted peroxides. Wash with saturated NaHCO₃ (2 × 50 mL) to remove the m-chlorobenzoic acid byproduct (confirmed by TLC baseline clearance). Concentrate to yield the quinoline N-oxide.

Step 3: Rearrangement and Hydrolysis

  • Rearrangement: Dissolve the N-oxide (40 mmol) in acetic anhydride (400 mmol). Reflux at 140 °C for 5 hours. Concentrate under reduced pressure to remove excess Ac₂O, leaving crude 2-acetoxyquinoline.

  • Hydrolysis: Dissolve the residue in MeOH (50 mL) and add 1M NaOH (50 mL). Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 5 using 1M HCl. The target 6-chloro-8-methoxyquinolin-2(1H)-one will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Pathway B: Direct Cyclization via Eaton's Reagent

Step 1: Amidation

  • Reaction: Dissolve 4-chloro-2-methoxyaniline (100 mmol) and pyridine (120 mmol) in dry DCM (200 mL) at 0 °C. Dropwise, add 3-ethoxyacryloyl chloride (110 mmol). Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Wash sequentially with 1M HCl (to remove pyridine) and brine. Dry and concentrate to yield N-(4-chloro-2-methoxyphenyl)-3-ethoxyacrylamide.

Step 2: Acid-Promoted Cyclization

  • Reaction: In a round-bottom flask, dissolve the acrylamide intermediate (80 mmol) in Eaton's Reagent (80 mL). Causality: Eaton's reagent provides the strong acidity required for electrophilic aromatic substitution without the intractable viscosity of PPA. Heat to 80 °C for 3 hours.

  • Self-Validation Workup: Monitor by TLC. Once the starting material is consumed, carefully pour the acidic mixture onto 400 g of vigorously stirred crushed ice. The elimination of ethanol and subsequent cyclization yields the target compound, which precipitates immediately.

  • Purification: Filter the precipitate, wash thoroughly with distilled water until the filtrate is neutral, and recrystallize from hot ethanol to afford pure 6-chloro-8-methoxyquinolin-2(1H)-one.

Synthetic Workflow Visualization

SyntheticWorkflow cluster_PathwayA Pathway A: N-Oxide Rearrangement cluster_PathwayB Pathway B: Direct Cyclization SM 4-Chloro-2-methoxyaniline (Starting Material) Skraup Modified Skraup Reaction (Glycerol, H2SO4, Oxidant) SM->Skraup Amidation Amidation (3-Ethoxyacryloyl chloride) SM->Amidation Quinoline 6-Chloro-8-methoxyquinoline Skraup->Quinoline Oxidation N-Oxidation (mCPBA, DCM) Quinoline->Oxidation NOxide Quinoline N-Oxide Oxidation->NOxide Rearrangement Polonovski Rearrangement (Ac2O, then Hydrolysis) NOxide->Rearrangement Target 6-Chloro-8-methoxyquinolin-2(1H)-one (Target Compound) Rearrangement->Target Amide N-Aryl Acrylamide Intermediate Amidation->Amide Cyclization Acid-Promoted Cyclization (Eaton's Reagent) Amide->Cyclization Cyclization->Target

Figure 1: Divergent synthetic pathways for 6-chloro-8-methoxyquinolin-2(1H)-one preparation.

References

  • [1] Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. URL:[Link]

  • [3] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL: [Link]

  • [4] 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

Sources

Method

Application Notes and Protocols for the In Vivo Assessment of 6-Chloro-8-methoxyquinolin-2(1H)-one in Murine Models

These application notes provide a comprehensive framework for the initial in vivo characterization of the novel compound, 6-Chloro-8-methoxyquinolin-2(1H)-one, in murine models. Given the limited publicly available data...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive framework for the initial in vivo characterization of the novel compound, 6-Chloro-8-methoxyquinolin-2(1H)-one, in murine models. Given the limited publicly available data on the biological activity and in vivo pharmacology of this specific molecule, this guide emphasizes a systematic, stepwise approach to establish foundational knowledge regarding its dosing, safety, and pharmacokinetic profile. The protocols herein are designed to be adaptable, ensuring scientific rigor and the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

6-Chloro-8-methoxyquinolin-2(1H)-one is a member of the quinolinone class of heterocyclic compounds. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties[1][2]. The progression of any novel compound from in vitro discovery to a potential therapeutic candidate is contingent upon a thorough in vivo evaluation.

This document outlines a logical progression of studies, commencing with essential pre-formulation assessments, followed by dose-range finding and acute toxicity studies to establish a safe dosing window. Subsequently, detailed protocols for pharmacokinetic and pharmacodynamic evaluations are presented to characterize the compound's behavior in a biological system and to inform the design of future efficacy studies.

G A Compound Characterization (6-Chloro-8-methoxyquinolin-2(1H)-one) B Pre-formulation & Vehicle Selection A->B C Dose-Range Finding & Acute Toxicity (MTD) B->C D Pharmacokinetic (PK) Studies C->D E Pharmacodynamic (PD) & Efficacy Modeling D->E

Caption: Logical workflow for in vivo characterization.

Pre-formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the accurate and reproducible administration of the test compound. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.

Solubility Assessment Protocol

Objective: To determine the solubility of 6-Chloro-8-methoxyquinolin-2(1H)-one in a panel of commonly used vehicles.

Materials:

  • 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5)

  • Vehicle Panel (see Table 1)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or LC-MS/MS for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • In separate microcentrifuge tubes, add an excess of the compound to a fixed volume (e.g., 1 mL) of each test vehicle.

  • Vortex the tubes vigorously for 2 minutes.

  • Sonicate the tubes for 15-30 minutes to aid in dissolution.

  • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Recommended Vehicle Screening Panel
Vehicle Composition Common Administration Routes Notes
Saline0.9% NaCl in sterile waterIV, IP, SC, POSuitable for water-soluble compounds.
PBSPhosphate-Buffered SalineIV, IP, SC, POMaintains physiological pH.
5% DMSO in Saline5% Dimethyl Sulfoxide (v/v)IV, IPCo-solvent for moderately soluble compounds.
10% Solutol HS 15 in Saline10% Kolliphor® HS 15 (w/v)IV, IP, PONon-ionic solubilizer for poorly soluble compounds.
0.5% CMC in Water0.5% Carboxymethylcellulose (w/v)POSuspension for oral administration.[1]
PEG400/Water (e.g., 30:70)30% Polyethylene Glycol 400 (v/v)PO, IPCo-solvent system.

Table 1: Recommended Vehicle Screening Panel.

Dose-Range Finding and Acute Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to characterize the acute toxicity profile of 6-Chloro-8-methoxyquinolin-2(1H)-one.

Experimental Design
  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age. Use both males and females.

  • Grouping: Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.

  • Dosing: Administer single, escalating doses of the compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Based on studies with other quinoline derivatives, a starting dose range could be 10, 50, 100, 500, and 1000 mg/kg[1].

  • Observation Period: Observe animals closely for the first 4 hours post-dosing, then at least twice daily for 14 days.

Data Collection and Toxicity Assessment
  • Clinical Signs: Record any signs of toxicity, including changes in posture, activity, breathing, and the presence of convulsions or tremors. A scoring system (see Table 2) should be implemented.

  • Body Weight: Measure body weight just prior to dosing and daily for the duration of the study.

  • Mortality: Record the time of death for any animals that do not survive.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

Score Clinical Signs
0Normal
1Piloerection, mild lethargy
2Hunched posture, moderate lethargy, orbital tightening
3Ataxia, labored breathing, significant weight loss (>15%)
4Moribund, unresponsive

Table 2: Example of a Clinical Scoring System for Toxicity Assessment.

G cluster_0 Dose Escalation cluster_1 Observation & Data Collection A Dose Group 1 (e.g., 10 mg/kg) B Dose Group 2 (e.g., 50 mg/kg) C Dose Group n (e.g., 1000 mg/kg) D Clinical Signs C->D E Body Weight C->E F Mortality C->F G Determine MTD D->G E->G F->G

Caption: Workflow for MTD determination.

Pharmacokinetic (PK) Studies

Objective: To determine the key pharmacokinetic parameters of 6-Chloro-8-methoxyquinolin-2(1H)-one following a single administration.

Experimental Protocol
  • Animal Model: Male and female mice (strain as used in MTD studies), cannulated (e.g., jugular vein) for serial blood sampling if possible.

  • Dose Selection: A dose below the MTD that is expected to be in the therapeutic range (e.g., 10-50 mg/kg).

  • Administration Routes:

    • Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or retro-orbital sinus to determine bioavailability[1]. The volume should be less than 0.2 mL for an adult mouse[3].

    • Oral (PO): Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (~50 µL) at predetermined time points.

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose[1].

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma, and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Chloro-8-methoxyquinolin-2(1H)-one in plasma using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters
Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from PO vs. IV data)

Table 3: Key Pharmacokinetic Parameters.

Pharmacodynamic (PD) and Efficacy Models

The selection of an appropriate PD or efficacy model is entirely dependent on the hypothesized biological target and therapeutic indication of 6-Chloro-8-methoxyquinolin-2(1H)-one. As this information is not yet publicly available, a generic framework is provided below, which can be adapted once a target is identified.

General Framework for PD/Efficacy Studies
  • Model Selection: Choose a relevant murine model for the disease of interest. For example, if anticancer activity is hypothesized, a xenograft model using human cancer cell lines could be employed[1][4].

  • Dose and Schedule: The dosing regimen should be informed by the MTD and PK data. Doses should be selected to maintain plasma concentrations above a target threshold (e.g., the in vitro IC50).

  • Treatment Groups: Include a vehicle control group, at least two dose levels of the test compound, and a positive control (a standard-of-care agent for the disease model).

  • Endpoint Measurement: Define clear primary and secondary endpoints to assess efficacy. For an oncology model, this would include tumor volume measurements and body weight monitoring[4]. For an anti-inflammatory model, this could involve measuring paw edema or cytokine levels.

Example: Xenograft Model for Anticancer Activity
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice)[1].

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Dosing: Administer the compound daily (or as determined by PK data) via the selected route (e.g., oral gavage) at doses such as 25 and 50 mg/kg/day[1].

  • Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) percentage[4].

References

  • Routes and Volumes of Administration in Mice. (n.d.). Boston University. Retrieved from [Link]

  • Gehling, A. M., Kuszpit, K., Bailey, E. J., Allen-Worthington, K. H., Fetterer, D. P., Rico, P. J., & Bocan, T. M. (2018). Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors. (2017). Journal of the Pharmaceutical Society of Japan, 137(11), 1395-1405.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). Journal of Medicinal Chemistry, 57(19), 8076-8087.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2017). Iranian Journal of Basic Medical Sciences, 20(10), 1121-1128.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2021). Molecules, 26(16), 4945.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). Journal of Medicinal Chemistry, 62(13), 6047-6062.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction yield for 6-Chloro-8-methoxyquinolin-2(1H)-one synthesis

Technical Support Center: Synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one. Quinolinone scaffolds are pivotal in medicinal chemistry, and optimizing their synthesis is crucial for efficient drug discovery pipelines.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Technical Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in quinolinone synthesis is a common issue stemming from several potential sources. Systematically evaluating your reaction parameters is key.

  • Incomplete Reaction: The cyclization step, often requiring high temperatures, may be incomplete. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Side Reactions: The most significant cause of low yield is often the formation of unwanted byproducts. Under the harsh acidic and high-temperature conditions typical of classical methods like the Skraup or Doebner-von Miller synthesis, intermediates can polymerize into tar-like substances.[3]

  • Sub-optimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of the α,β-unsaturated carbonyl compound in a Doebner-von Miller synthesis, for example, can promote polymerization.[3]

  • Product Degradation: The target molecule itself might be sensitive to the prolonged high temperatures required for cyclization.[4] Minimizing reaction time once the formation of the product is complete is crucial.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification. Ensure the pH is correctly adjusted during the work-up to precipitate or extract the product effectively.[5] Column chromatography, while effective, can also lead to losses if not optimized (e.g., incorrect stationary phase or eluent system).

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Analyze reaction via TLC. Is starting material present? start->check_tlc extend_time Action: Extend reaction time or moderately increase temp. check_tlc->extend_time Yes check_byproducts Are significant byproducts (e.g., baseline tar) visible? check_tlc->check_byproducts No final Improved Yield extend_time->final optimize_conditions Action: Implement reaction moderators (e.g., FeSO₄). Consider a two-phase system. check_byproducts->optimize_conditions Yes check_workup Review work-up and purification protocol. check_byproducts->check_workup No optimize_conditions->final optimize_purification Action: Optimize pH adjustment, solvent choice, and chromatography conditions. check_workup->optimize_purification optimize_purification->final G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation Aniline Aniline Derivative Adduct Conjugate Adduct Aniline->Adduct + Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Adduct Cyclized_Int Cyclized Intermediate Adduct->Cyclized_Int Acid Catalyst (H⁺) Dihydroquinoline Dihydroquinoline Cyclized_Int->Dihydroquinoline - H₂O Quinoline Quinoline Product Dihydroquinoline->Quinoline [O]

Caption: Key stages of the Doebner-von Miller quinoline synthesis.

The mechanism involves an initial nucleophilic 1,4-addition of the aniline to an α,β-unsaturated carbonyl compound. [7]This is followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring. The final steps involve dehydration and oxidation to yield the aromatic quinoline core. [11]

Q3: What are the specific roles of the reagents in a Skraup-type synthesis?

Understanding the function of each component is vital for optimization.

  • Aniline Derivative (e.g., 4-chloro-2-methoxyaniline): This provides the benzene ring and the nitrogen atom for the final heterocyclic product.

  • Glycerol: Acts as a precursor to acrolein, the α,β-unsaturated aldehyde, which provides the three-carbon chain needed to form the second ring. It is dehydrated by sulfuric acid. [6]* Concentrated Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step. [3]* Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): This is crucial for the final aromatization step, converting the dihydroquinoline intermediate into the stable aromatic quinoline ring. [7]Milder, more modern oxidizing agents are now often preferred to improve safety and yield. [1]

Q4: Are there any "greener" or safer alternatives to the classical, harsh synthesis conditions?

Yes, the field of organic synthesis is continually evolving towards more sustainable practices.

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid, uniform heating. [8]* Ionic Liquids: Using ionic liquids as a reaction medium can be an alternative to harsh acids and volatile organic solvents. [1]* Solid Acid Catalysts: Environmentally benign solid acids like montmorillonite K-10 can replace strong liquid acids like H₂SO₄, simplifying work-up and catalyst recovery. [8]* Metal-Free Synthesis: Numerous metal-free protocols have been developed to avoid the use of toxic or expensive metal catalysts. These can involve radical-promoted cyclizations or electrophilic cyclizations. [1][9]* Photocatalysis: Visible-light-mediated synthesis offers a highly atom-economical and green alternative, converting precursors like quinoline N-oxides to quinolin-2(1H)-ones with low catalyst loading and no undesirable byproducts. [10]

References
  • Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Scott, T. L., & You, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. National Center for Biotechnology Information.
  • Musielak, B., & Tabak, D. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 231. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Kumar, A., & Sharma, S. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 22899-22922. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wang, F., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(13), 6261-6282. ACS Publications.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. MDPI.
  • ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis. ChemicalBook.
  • Mondal, S., & Ghorai, P. (2020). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Chemical Communications, 56(68), 9839-9842. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses.

Sources

Optimization

Troubleshooting solubility issues of 6-Chloro-8-methoxyquinolin-2(1H)-one in aqueous media

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the physicochemical hurdles associated with 6-Chloro-8-methoxyquinolin-2(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the physicochemical hurdles associated with 6-Chloro-8-methoxyquinolin-2(1H)-one .

This compound is a classic "brick-dust" molecule. Its planar quinolinone core, combined with the lipophilic chloro and methoxy substituents, drives strong intermolecular π-π stacking. Furthermore, the lactam moiety (quinolin-2(1H)-one) acts as both a strong hydrogen bond donor and acceptor, creating a highly stable, rigid crystal lattice[1]. This high lattice energy is the primary causal factor behind its resistance to aqueous dissolution[2].

Below, you will find targeted FAQs, self-validating experimental protocols, and mechanistic workflows to overcome these formulation challenges.

I. Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon dilution in aqueous assay buffers (e.g., PBS, HEPES). Why is this happening, and how do I prevent it? A: You are observing solvent-shift precipitation. When you dissolve the compound in a polar aprotic solvent (like DMSO) and spike it into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local solubility limit of the quinolinone drops instantly, and because its high crystal lattice energy favors solid-state aggregation, it crashes out as a precipitate. Solution: Transition from simple co-solvents to a thermodynamic sink, such as cyclodextrin complexation or polymeric micelles, which shield the hydrophobic core from the aqueous environment.

Q2: Should I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or an Amorphous Solid Dispersion (ASD) for my in vivo studies? A: The choice depends on your dosing route and required drug loading. HP-β-CD is ideal for liquid formulations (IV or oral gavage) because the cyclodextrin cavity perfectly accommodates the hydrophobic aromatic rings of the quinolinone, while its hydrophilic exterior ensures aqueous miscibility[3]. However, cyclodextrins typically max out at ~5-10% drug loading. If you are developing an oral solid dosage form requiring high drug loading (up to 40%), an ASD is superior because the polymer matrix physically disrupts the crystal lattice, forcing the drug into a highly soluble amorphous state[2].

II. Formulation Strategy & Decision Workflow

FormulationWorkflow Start 6-Chloro-8-methoxyquinolin-2(1H)-one Solubility Issue InVitro In Vitro Assays (Low Volume / Fast) Start->InVitro InVivo In Vivo / Preclinical (High Dose / Stable) Start->InVivo CoSolvent Co-solvent / Surfactant (DMSO / Tween 80) InVitro->CoSolvent Rapid screening Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Liquid IV/PO dose ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD Solid oral dose Evaluate Validation: Nephelometry / HPLC CoSolvent->Evaluate Cyclodextrin->Evaluate ASD->Evaluate Evaluate->Start Precipitation detected Success Proceed to Assay Evaluate->Success Target conc. verified

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on application.

III. Quantitative Comparison of Solubilization Strategies

StrategyPrimary Mechanism of ActionTypical Drug LoadingFold-Solubility EnhancementBest Use Case
Co-solvency (DMSO/PEG) Reduces dielectric constant of the solvent< 5% w/w10x - 50xIn vitro biochemical assays
HP-β-CD Complexation Hydrophobic cavity encapsulation5% - 15% w/w100x - 500xIn vivo liquid dosing (IV/PO)
Amorphous Solid Dispersion Crystal lattice disruption & stabilization20% - 40% w/wUp to 1000xOral solid dosage forms

IV. Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Because 6-Chloro-8-methoxyquinolin-2(1H)-one is a rigid molecule, it requires sufficient kinetic energy and time to break its crystal lattice and enter the cyclodextrin cavity[1].

Step-by-Step Methodology:

  • Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount of the quinolinone derivative (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration (Critical Step): Stir the suspension magnetically at 37°C for 48 hours. Causality: The high melting point of the brick-dust API means dissolution is thermodynamically slow; 48 hours ensures the complexation reaches equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed crystalline drug.

  • Filtration & Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Self-Validation Check: Analyze the filtrate via HPLC-UV. Compare the peak area against a standard curve generated in 100% organic solvent. If the quantified concentration meets your assay requirements, the system is validated. If not, increase the HP-β-CD concentration to 30% or 40% (w/v) and generate a phase-solubility diagram to determine the binding constant.

Mechanism API Crystalline API (High Lattice Energy) Complex Inclusion Complex (Aqueous Soluble) API->Complex 48h Equilibration (Breaks lattice) CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanistic pathway of HP-β-CD inclusion complexation overcoming high crystal lattice energy.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

For downstream in vivo oral dosing, converting the crystalline drug to an amorphous state prevents the strong lactam hydrogen bonds from reforming. Hot-melt extrusion is often unsuitable for quinolinones due to their high melting points, making solvent evaporation the preferred route.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 6-Chloro-8-methoxyquinolin-2(1H)-one and a hydrophilic polymer (e.g., Copovidone or a polyacrylic acid excipient) in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 drug-to-polymer weight ratio.

  • Mixing: Sonicate until a completely clear solution is achieved, ensuring molecular-level mixing.

  • Evaporation: Remove the solvent rapidly under reduced pressure using a rotary evaporator set to 40°C. Causality: Rapid evaporation "freezes" the drug molecules in the polymer matrix before they have the kinetic time to nucleate and crystallize.

  • Secondary Drying: Place the resulting thin film in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Milling & Validation: Gently mill the film into a fine powder.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The disappearance of the sharp crystalline diffraction peaks (or the melting endotherm) and the appearance of a broad "halo" confirms successful amorphization.

V. References

  • BenchChem. "Overcoming solubility issues of quinolin-2-one derivatives in aqueous media." BenchChem Technical Resources. Available at:

  • MDPI. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceutics. Available at:

  • ONdrugDelivery. "From Brick-Dust Drugs to Breakthroughs: Transforming Drug Delivery with Novel Excipients." ONdrugDelivery Magazine. Available at:

  • NIH PMC. "Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery." Pharmaceutics. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 6-Chloro-8-methoxyquinolin-2(1H)-one

Welcome to the technical support center for the purification of 6-Chloro-8-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Chloro-8-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC purification of this quinolinone derivative. The following content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded explanations for the proposed strategies.

Understanding the Analyte: 6-Chloro-8-methoxyquinolin-2(1H)-one

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the target molecule. While experimental data for 6-Chloro-8-methoxyquinolin-2(1H)-one is not extensively available, we can infer its behavior based on its structure and related quinolinone compounds.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for HPLC
Structure A heterocyclic compound with a quinolinone core, a chlorine atom, and a methoxy group.The aromatic rings contribute to its hydrophobicity, making it suitable for reversed-phase HPLC. The presence of heteroatoms (N, O) and the lactam group introduces polarity.
Aqueous Solubility Likely low, a common characteristic of many quinolinone derivatives.This may necessitate the use of organic co-solvents for sample preparation to ensure complete dissolution before injection.
pKa (most acidic) Estimated around 9-10 (for the N-H proton of the lactam).The compound is weakly acidic. Mobile phase pH will significantly influence its ionization state and, consequently, its retention time.
pKa (most basic) Estimated around 1-2 (for the quinoline nitrogen).The compound is weakly basic.
logP Estimated to be moderately lipophilic.This suggests good retention on nonpolar stationary phases like C18.

These predicted properties form the basis for the subsequent optimization and troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Mobile Phase Selection and Optimization

Q1: What is a good starting point for the mobile phase composition for purifying 6-Chloro-8-methoxyquinolin-2(1H)-one using reversed-phase HPLC?

A1: For a moderately lipophilic compound like 6-Chloro-8-methoxyquinolin-2(1H)-one, a reversed-phase C18 column is the recommended starting point.[1][2] The mobile phase should consist of a mixture of an aqueous component and an organic modifier.[3]

  • Aqueous Phase (A): High-purity water containing a pH modifier. A common and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1][4] These acidic modifiers suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing, especially for basic compounds.

  • Organic Phase (B): HPLC-grade acetonitrile (ACN) or methanol (MeOH).[3] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

A typical starting gradient could be:

  • Initial Conditions: 5-10% B, hold for 1-2 column volumes.

  • Gradient: Linearly increase to 95-100% B over 15-20 column volumes.

  • Hold and Re-equilibration: Hold at high %B to elute any strongly retained impurities, then return to initial conditions and re-equilibrate the column.[5]

Q2: My compound is eluting too quickly (poor retention). How can I increase its retention time?

A2: Poor retention of a moderately polar analyte on a reversed-phase column can be addressed by several strategies:

  • Decrease the Organic Modifier Concentration: The most direct way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.[6] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[6]

  • Mobile Phase pH Adjustment: Since 6-Chloro-8-methoxyquinolin-2(1H)-one is a weakly acidic compound, increasing the mobile phase pH towards its pKa will increase its ionization. The ionized form is more polar and will have less retention. Conversely, a lower pH will keep the molecule in its neutral, less polar form, thereby increasing its retention on a nonpolar stationary phase.[7][8][9]

  • Change the Organic Modifier: Methanol, acetonitrile, and tetrahydrofuran have different solvent strengths and selectivities.[6] If you are using acetonitrile, switching to methanol (a weaker solvent in reversed-phase) may increase retention.

  • Consider a Different Stationary Phase: If the above adjustments are insufficient, a column with a higher carbon load or a different chemistry (e.g., a phenyl-hexyl phase) could provide alternative selectivity and potentially better retention.

Q3: I am observing significant peak tailing. What are the likely causes and how can I resolve this?

A3: Peak tailing is a common issue in HPLC and can arise from several factors.[10][11] For a compound like 6-Chloro-8-methoxyquinolin-2(1H)-one, the most probable causes are secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can be acidic and interact with basic sites on the analyte, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 using 0.1% formic acid or TFA). The low pH protonates the silanol groups, minimizing these secondary interactions.[7]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of the compound, a mixture of ionized and non-ionized forms will exist, which can lead to broadened or tailing peaks.[9]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[7] For our target compound, maintaining a pH below 4 is a safe starting point.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of particulate matter on the column inlet frit or degradation of the stationary phase can also cause peak tailing.[12]

    • Solution: Use a guard column, filter your samples before injection, and operate the column within its recommended pH and temperature range to prolong its life.[9]

Experimental Workflow for Troubleshooting Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Method Robustness and Reproducibility

Q4: My retention times are drifting between injections. What could be causing this instability?

A4: Retention time instability is often related to the mobile phase or the HPLC system itself.

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when using buffered solutions or after a gradient run.

    • Solution: Ensure a stable baseline by flushing the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to shifts in retention.[8]

    • Solution: Prepare mobile phases in large batches to minimize variability. Use a calibrated pH meter for accurate pH adjustments.

  • Temperature Fluctuations: Column temperature can affect retention times.[13]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and pressure fluctuations, leading to variable retention times.

    • Solution: Regularly maintain the HPLC system according to the manufacturer's guidelines.

Q5: Should I consider normal-phase chromatography for the purification of this compound?

A5: While reversed-phase HPLC is generally the first choice for quinolinone derivatives, normal-phase chromatography can be a viable alternative, particularly if the compound has very low solubility in aqueous mobile phases or if specific impurities are difficult to resolve in reversed-phase.[14]

  • Stationary Phase: A silica or alumina column would be used.

  • Mobile Phase: A non-polar solvent like hexane or heptane mixed with a more polar solvent like ethyl acetate or isopropanol.

  • Considerations: Normal-phase chromatography is highly sensitive to water content in the mobile phase, which can affect reproducibility. Solvents used in normal-phase are often more volatile and flammable.

Decision Tree for Chromatography Mode Selection

Caption: A decision-making guide for choosing the appropriate chromatography mode.

Summary of Key Recommendations

IssuePrimary CauseRecommended Action
Poor Retention Mobile phase is too strong (high % organic).Decrease the percentage of organic modifier (ACN or MeOH).
Peak Tailing Secondary interactions with silanols or incorrect pH.Add 0.1% formic acid or TFA to the mobile phase to lower the pH.
Peak Fronting Column overload or sample solvent stronger than mobile phase.Reduce sample concentration or dissolve the sample in the initial mobile phase.
Split Peaks Partially blocked column frit or sample insolubility.Filter the sample; ensure complete dissolution in the injection solvent.
Inconsistent Retention Times Poor column equilibration or temperature fluctuations.Use a column oven and ensure adequate re-equilibration time between runs.

This guide provides a foundational framework for optimizing the HPLC purification of 6-Chloro-8-methoxyquinolin-2(1H)-one. Successful purification will always depend on a systematic approach to method development and troubleshooting, grounded in a solid understanding of chromatographic principles.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • What are the Common Peak Problems in HPLC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • Separation of 2(1H)-Quinolinone on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • What are the analytical method for sample purification beside TLC, Preparative HPLC and Normal Column chromatography?

Sources

Optimization

Technical Support Center: Troubleshooting the Chlorination of 8-Methoxyquinolin-2(1H)-one

Welcome to the Technical Support Center. The conversion of 8-methoxyquinolin-2(1H)-one to 2-chloro-8-methoxyquinoline is a critical transformation in the synthesis of various quinoline-based therapeutics and alkaloids[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 8-methoxyquinolin-2(1H)-one to 2-chloro-8-methoxyquinoline is a critical transformation in the synthesis of various quinoline-based therapeutics and alkaloids[1]. While phosphorus oxychloride ( POCl3​ ) is the standard chlorinating agent, the electron-rich nature of the 8-methoxyquinoline system often leads to frustrating side reactions.

This guide provides field-proven, mechanistically grounded solutions to help you eliminate ether cleavage, prevent over-chlorination, and avoid tarry degradation, ensuring a self-validating and high-yielding experimental workflow.

Part 1: Mechanistic Insights & Common Side-Products

Before troubleshooting, it is essential to understand the reaction's dual-stage mechanism. The reaction proceeds via an initial O -phosphorylation of the tautomeric lactim form, followed by nucleophilic displacement by chloride[2]. When side-products form, they are usually the result of failing to control the micro-environment of these two stages.

  • Demethylation (Ether Cleavage): The initial phosphorylation generates stoichiometric HCl . At elevated temperatures, this HCl protonates the 8-methoxy oxygen, turning it into a superior leaving group. This facilitates an SN​2 cleavage of the methyl group by chloride ions, yielding the unwanted 2-chloro-8-hydroxyquinoline.

  • Over-Chlorination: The 8-methoxy group strongly activates the aromatic ring (specifically at the C5 and C7 positions) toward electrophilic aromatic substitution. Excess POCl3​ or dissolved Cl2​ impurities can lead to polychlorinated side-products.

  • Polymerization / Tar Formation: Running the reaction in neat POCl3​ at reflux often causes localized thermal runaway during the initial exothermic phosphorylation, leading to the formation of intractable black tar[3].

G A 8-Methoxyquinolin- 2(1H)-one B O-Phosphorylated Intermediate A->B POCl3 / Base (< 25°C) F Polymeric Tar A->F High Temp / Neat POCl3 C 2-Chloro-8-methoxy- quinoline (Target) B->C Cl- Attack (70-90°C) D 2-Chloro-8-hydroxy- quinoline B->D Excess HCl / Heat (Ether Cleavage) E Over-chlorinated Derivatives B->E Excess POCl3 (Electrophilic Attack) C->D Excess HCl / Heat

Mechanistic pathways in 8-methoxyquinolin-2(1H)-one chlorination highlighting side-reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My TLC shows a highly polar side-product, and NMR confirms the loss of the methoxy group. How do I prevent demethylation? A1: The loss of the methoxy group is driven by the accumulation of HCl at high temperatures. To prevent this, you must introduce an acid scavenger. We recommend adding a non-nucleophilic base, such as pyridine or N,N -dimethylaniline. The base neutralizes the generated HCl , protecting the delicate methyl ether. Utilizing a catalytic amount of pyridine in a halogenated solvent has been shown to afford 2-chloro-8-methoxyquinoline in near-quantitative yields[4].

Q2: I am observing multiple non-polar spots on TLC, indicating over-chlorination. Should I reduce the POCl3​ equivalents? A2: While reducing POCl3​ to near-stoichiometric amounts (1.2 - 1.5 eq) helps, the primary culprit is usually the use of neat POCl3​ . Neat conditions create an excessively high local concentration of electrophiles. Instead, dilute the reaction in an inert, high-boiling solvent like chlorobenzene or toluene[4]. This dilution mitigates intermolecular electrophilic attacks on the activated C5/C7 positions.

Q3: My reaction mixture turns into a black, tarry substance upon heating. What is going wrong? A3: Tarry degradation is a classic symptom of poor temperature control during the highly exothermic O -phosphorylation stage[3]. If you add POCl3​ at room temperature or heat immediately, the rapid exotherm degrades the substrate. You must separate the reaction into two distinct thermal stages: perform the initial addition and phosphorylation at < 25 °C, and only after complete addition, gradually heat to 70–90 °C to drive the chloride displacement[2].

Part 3: Optimized Experimental Protocols

To build a self-validating system, we provide a step-by-step protocol that inherently controls the variables discussed above, ensuring high scientific integrity and reproducibility.

Protocol: Base-Assisted Chlorination in an Inert Solvent

Objective: Synthesize 2-chloro-8-methoxyquinoline while suppressing demethylation and over-chlorination. Reagents: 8-Methoxyquinolin-2(1H)-one (1.0 eq), POCl3​ (1.5 eq), N,N -Dimethylaniline or Pyridine (1.2 eq), Anhydrous Toluene or Chlorobenzene (10 mL/g of substrate).

Step-by-Step Methodology:

  • Preparation: Suspend 8-methoxyquinolin-2(1H)-one in anhydrous toluene under a dry nitrogen atmosphere.

  • Base Addition: Add N,N -dimethylaniline (1.2 eq) to the suspension. Stir for 10 minutes at room temperature. (Causality: Pre-mixing the base ensures immediate scavenging of HCl upon its generation).

  • Controlled Phosphorylation: Cool the reaction vessel to 0–5 °C using an ice bath. Add POCl3​ (1.5 eq) dropwise over 15–30 minutes. (Causality: Keeping the temperature low during this exothermic step prevents pseudodimer and tar formation[2]).

  • Thermal Displacement: Remove the ice bath and gradually heat the mixture to 85–90 °C. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice while stirring vigorously. Maintain the pH around 7-8 using saturated NaHCO3​ . (Causality: Neutralization prevents the acidic hydrolysis of the newly formed chloroquinoline[3]).

  • Isolation: Extract the aqueous layer with Dichloromethane ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target compound.

Workflow Step1 1. Suspend 8-Methoxyquinolin-2(1H)-one in Toluene/Chlorobenzene Step2 2. Add Pyridine or N,N-Dimethylaniline (1.2 eq) as Acid Scavenger Step1->Step2 Step3 3. Dropwise Addition of POCl3 (1.5 eq) at 0°C - 5°C (Exotherm Control) Step2->Step3 Step4 4. Gradual Heating to 85°C - 90°C Monitor via TLC Step3->Step4 Step5 5. Quench over Ice Water Neutralize to pH 7-8 Step4->Step5 Step6 6. Extract & Purify Target: 2-Chloro-8-methoxyquinoline Step5->Step6

Step-by-step optimized workflow for the base-assisted chlorination in an inert solvent.

Part 4: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and product distribution, allowing researchers to select the optimal parameters based on their specific constraints.

Chlorinating AgentSolventAdditive (Base)Temp ProfilePrimary Outcome / YieldMajor Side-Product
POCl3​ (Excess)NeatNoneReflux (105 °C)Low (< 40%)2-Chloro-8-hydroxyquinoline (Demethylation), Tar
POCl3​ (1.5 eq)TolueneNone90 °CModerate (60-70%)Over-chlorinated derivatives
POCl3​ (1.5 eq)ChlorobenzenePyridine (Cat. / 1.2 eq)0 °C 90 °CQuantitative (> 95%)Negligible[4]
Oxalyl Chloride (2.0 eq)DCMDMF (Catalytic)0 °C 40 °CGood (80-85%)Unreacted starting material

(Note: Oxalyl chloride with catalytic DMF generates the Vilsmeier reagent and operates under milder conditions, avoiding phosphoric acid byproducts entirely, which is an excellent alternative if POCl3​ continues to pose issues[3].)

References

  • Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINES Source: Heterocycles (Clockss Archive) URL:[Link]

  • POCl3 chlorination of 4-quinazolones Source: PubMed (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 6-Chloro-8-methoxyquinolin-2(1H)-one: Synthesis, and Comparative Efficacy Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Chloro-8-methoxyquinolin-2(1H)-one, a distinct quinolinone derivative. In the a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-8-methoxyquinolin-2(1H)-one, a distinct quinolinone derivative. In the absence of extensive publicly available data on this specific molecule, this document establishes a predictive framework for its potential efficacy by drawing comparisons with structurally related analogs and established standard quinolinone derivatives. The content herein is designed to support researchers in navigating the synthesis and potential therapeutic applications of this compound.

Introduction to the Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] These activities include anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2] The therapeutic potential of quinolinone derivatives is highly contingent on the substitution pattern on the bicyclic ring system. Strategic placement of functional groups can modulate the compound's pharmacokinetic properties, target specificity, and overall efficacy.

The subject of this guide, 6-Chloro-8-methoxyquinolin-2(1H)-one, features a chlorine atom at the C6 position and a methoxy group at the C8 position. These substitutions are anticipated to significantly influence its biological profile. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can alter the molecule's electronic distribution, potentially enhancing its interaction with biological targets.

Synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one: A Proposed Pathway

Proposed Synthetic Workflow

A 3-Chloro-5-methoxyaniline C Skraup Reaction A->C B Glycerol, Oxidizing Agent (e.g., Nitrobenzene) B->C D 6-Chloro-8-methoxyquinoline C->D Cyclization & Aromatization E Oxidation D->E Introduction of Carbonyl Group F 6-Chloro-8-methoxyquinolin-2(1H)-one E->F

Caption: Proposed synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-8-methoxyquinoline via Skraup Reaction

  • Reaction Setup: In a well-ventilated fume hood, combine 3-chloro-5-methoxyaniline, glycerol, a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), and ferrous sulfate (as a catalyst) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the reaction mixture with constant stirring. The addition is exothermic and should be controlled in an ice bath.

  • Heating: Gradually heat the mixture to the reflux temperature and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until alkaline. The crude 6-chloro-8-methoxyquinoline will precipitate and can be isolated by filtration.

  • Purification: The crude product can be purified by steam distillation or column chromatography to yield pure 6-chloro-8-methoxyquinoline.

Step 2: Oxidation to 6-Chloro-8-methoxyquinolin-2(1H)-one

A subsequent oxidation step is required to introduce the carbonyl group at the 2-position. Various methods can be employed for this transformation.

  • Reaction Setup: Dissolve the 6-chloro-8-methoxyquinoline from the previous step in a suitable solvent.

  • Oxidant Addition: Add an appropriate oxidizing agent.

  • Reaction and Monitoring: Stir the reaction mixture at a suitable temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, the reaction is worked up to remove the oxidant and byproducts. The crude 6-Chloro-8-methoxyquinolin-2(1H)-one is then purified by recrystallization or column chromatography.

Comparative Efficacy Landscape

Due to the lack of direct experimental data for 6-Chloro-8-methoxyquinolin-2(1H)-one, its efficacy is projected through a comparative analysis of structurally similar quinolinone derivatives with known biological activities.

Potential as an Anticancer Agent

The quinolinone scaffold is a well-established pharmacophore in oncology. Several quinoline-based drugs, such as bosutinib and lenvatinib, are clinically approved kinase inhibitors.[3] The anticancer activity of quinolinone derivatives is often attributed to their ability to inhibit various protein kinases, disrupt microtubule dynamics, or interfere with DNA replication.[2][4]

Table 1: Anticancer Activity of Representative Quinolinone Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference(s)
Quinolone acylated arabinose hydrazone derivative 8HCT-116IC5023.5 µg/mL[2]
Quinolyl-thienyl chalcone derivative 31HUVECIC5021.78 nM[2]
Substituted quinolin-2-one (Compound VIIa)Hop-62 (lung)% Control Growth-51.7% at 80 µg/ml[5]
2-Arylquinoline (Compound 13)HeLaIC508.3 µM[6]
2-Arylquinoline (Compound 12)PC3IC5031.37 µM[6]

Based on the structure of 6-Chloro-8-methoxyquinolin-2(1H)-one, it is plausible that it could exhibit anticancer properties. The presence of the 6-chloro substituent, in particular, has been associated with potent antiproliferative activity in other heterocyclic compounds.

Potential as an Antibacterial Agent

Quinolones are a major class of antibiotics, with fluoroquinolones like ciprofloxacin and levofloxacin being widely used.[7][8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7]

Table 2: Antibacterial Activity of Representative Quinolinone Derivatives

Compound/DerivativeBacterial StrainActivity MetricValue (µg/mL)Reference(s)
Quinoline-2-one derivative (Compound 6c)MRSAMIC0.75[1]
Quinoline-2-one derivative (Compound 6c)VREMIC0.75[1]
Daptomycin (Standard)MRSA, VREMIC0.50[1]
Aminated Quinolinequinone (AQQ9)S. aureusMIC2.44[3]
Ciprofloxacin (Standard)S. aureusMIC>4.88 (for comparison)[3]

The structural features of 6-Chloro-8-methoxyquinolin-2(1H)-one suggest potential antibacterial activity. The chlorinated quinolone core is a common feature in many antibacterial agents.

Potential as an Antimalarial Agent

Chloroquine, a well-known antimalarial drug, features a 4-aminoquinoline core. Research into quinolinone derivatives has also revealed potent antimalarial activity. A study on 6-chloro-7-methoxy-4(1H)-quinolones demonstrated low nanomolar efficacy against multi-drug-resistant strains of P. falciparum.[9]

Table 3: Antimalarial Activity of Structurally Related Quinolones

Compound/DerivativeP. falciparum StrainActivity MetricValue (nM)Reference(s)
3-phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneW2 (multi-drug resistant)EC50low-nanomolar[9]
3-phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneTM90-C2B (multi-drug resistant)EC50low-nanomolar[9]

The 6-chloro substitution is a key feature in these potent antimalarial quinolones. This strongly suggests that 6-Chloro-8-methoxyquinolin-2(1H)-one warrants investigation for its antiplasmodial properties.

Key Experimental Protocols for Efficacy Evaluation

To ascertain the comparative efficacy of 6-Chloro-8-methoxyquinolin-2(1H)-one, a series of standardized in vitro assays are necessary.

Anticancer Activity: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, PC3) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Chloro-8-methoxyquinolin-2(1H)-one and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Workflow for Anticancer Screening

A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with Quinolinone Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for in vitro anticancer activity screening.

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of 6-Chloro-8-methoxyquinolin-2(1H)-one and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is commonly used to assess the in vitro activity of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Compound Addition: Add serial dilutions of 6-Chloro-8-methoxyquinolin-2(1H)-one and a standard antimalarial drug (e.g., chloroquine) to a 96-well plate containing the parasite culture.

  • Incubation: Incubate the plate for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The IC50 value can be calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 6-Chloro-8-methoxyquinolin-2(1H)-one is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the 6-chloro and 8-methoxy substituents on the quinolin-2(1H)-one scaffold provides a strong rationale for investigating its anticancer, antibacterial, and antimalarial properties.

The proposed synthetic pathway offers a viable route for the preparation of this compound, enabling further research into its biological activities. The detailed experimental protocols provided in this guide offer a standardized framework for evaluating its efficacy against various disease models. Future research should focus on the synthesis and in-depth biological evaluation of 6-Chloro-8-methoxyquinolin-2(1H)-one to validate its therapeutic potential and to establish a direct comparison with standard quinolinone derivatives.

References

  • BenchChem. (2025). A Comparative Analysis of 7-Substituted Quinolin-2(1H)-one Derivatives and the Atypical Antipsychotic Brexpiprazole. BenchChem Technical Guides.
  • Drugs.com. (2024, February 15). List of Common Quinolones + Uses, Types & Side Effects.
  • BenchChem. (2025). Comparative Analysis of 4-prop-2-enoxy-1H-quinolin-2-one: A Guide for Researchers. BenchChem Technical Guides.
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • Tomczak, K., & Zalesna, A. (2021). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 22(11), 5878.
  • Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9430–9449.
  • Hogg, D. R. (2016). Quinolone Antibacterial Agents. In Basic Medical Key.
  • Al-Ostoot, F. H., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3459.
  • Abdel-Wahab, B. F., et al. (2021). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 12(11), 1836-1851.
  • Sławiński, J., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-247.
  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • ChemScene. (n.d.). 7-Chloro-8-methoxyquinolin-2(1H)-one.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-hydroxyquinoline.
  • ResearchGate. (2023). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem Technical Guides.
  • Wiebe, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5556.
  • Luo, Z. G., et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188.
  • Gaonkar, S. N., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Letters in Drug Design & Discovery, 20(10), 1234-1245.
  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233.
  • Youssif, B. G. M., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12, 1369935.
  • Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(38), 16467-16480.
  • MedChemExpress. (n.d.). 6-Methoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-nitroquinoline. PubChem.
  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
  • de Souza, M. V. N. (2005). An Overview of the Biologically Important Quinolone Derivatives. Journal of the Brazilian Chemical Society, 16(6a), 1165-1170.
  • Ferreira, M. L., et al. (2018). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Advances, 8(63), 36171-36184.

Sources

Comparative

Validating LC-MS/MS Methods for the Accurate Quantification of 6-Chloro-8-methoxyquinolin-2(1H)-one: A Comprehensive Comparison Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To objectively compare sample preparation and chromatographic strategies for the LC-MS/MS quantification of 6-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To objectively compare sample preparation and chromatographic strategies for the LC-MS/MS quantification of 6-Chloro-8-methoxyquinolin-2(1H)-one, ensuring compliance with global regulatory standards.

Introduction & Mechanistic Rationale

The accurate quantification of small-molecule intermediates and drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. The target analyte, 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS 2101658-59-5), presents a unique set of physicochemical challenges. Featuring an electron-deficient quinolinone core, a halogen substituent (chlorine at C6), and a methoxy group (at C8), this molecule requires highly specific ionization and extraction parameters to prevent data artifacts.

Regulatory agencies demand that any bioanalytical method used to support drug development must be rigorously validated. As of recent global harmonization efforts, the[1] and the [2] serve as the definitive frameworks for these assays.

Causality in Method Design: Why Standard Approaches Fail
  • Ionization Dynamics: The lactam structure (2-oxo group) allows for protonation in positive electrospray ionization (ESI+). However, the electron-withdrawing chlorine atom reduces the overall basicity of the ring. Consequently, mobile phases must be heavily buffered with acidic modifiers (e.g., 0.1% Formic Acid) to drive the equilibrium toward the [M+H]+ precursor ion ( m/z 210.0).

  • Matrix Susceptibility: Because the molecule elutes in the mid-polar range of a reversed-phase gradient, it is highly susceptible to ion suppression from endogenous plasma phospholipids (e.g., phosphatidylcholines) if sample preparation is inadequate.

Sample Preparation: A Comparative Analysis

To establish a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C3​ -6-Chloro-8-methoxyquinolin-2(1H)-one—must be spiked into the raw plasma before any extraction steps. This ensures that any analyte lost during extraction or suppressed during ionization is proportionally mirrored by the IS, keeping the Analyte/IS response ratio constant.

We compared three distinct sample preparation workflows for extracting the analyte from human plasma:

  • Protein Precipitation (PPT): Fast, but leaves high levels of residual lipids.

  • Liquid-Liquid Extraction (LLE): Uses ethyl acetate to selectively extract the neutral lactam, leaving polar matrix components behind.

  • Solid-Phase Extraction (SPE): Utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge to wash away salts and phospholipids before eluting the pure analyte.

Table 1: Recovery and Matrix Effect Comparison (Human Plasma, n=6 lots)
Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (%CV)Verdict
PPT (Acetonitrile 3:1)92.4%-45.2% (Severe Suppression)14.5%Unsuitable for LLOQ
LLE (Ethyl Acetate)74.8%-12.4% (Mild Suppression)8.2%Acceptable, but low yield
SPE (Polymeric HLB)95.6%-4.1% (Negligible)3.5%Optimal

Data Interpretation: While PPT provides high absolute recovery, the co-elution of phospholipids causes a 45.2% reduction in MS/MS signal (ion suppression), violating the ICH M10 requirement for consistent matrix effects across different lots[1]. SPE provides the cleanest extract, ensuring robust ionization.

SamplePrep N1 Plasma Sample (6-Chloro-8-methoxyquinolin-2(1H)-one) N2 Protein Precipitation (PPT) Acetonitrile (3:1 v/v) N1->N2 N3 Liquid-Liquid Extraction (LLE) Ethyl Acetate N1->N3 N4 Solid-Phase Extraction (SPE) Polymeric HLB N1->N4 N5 High Matrix Effects Ion Suppression > 30% N2->N5 N6 Moderate Recovery ~75%, Clean Extract N3->N6 N7 Optimal Recovery & Cleanliness Recovery > 90%, ME < 5% N4->N7

Decision tree comparing sample preparation strategies for plasma extraction.

Chromatographic Separation: Overcoming Peak Tailing

Standard C18 columns rely entirely on hydrophobic (van der Waals) interactions. However, 6-Chloro-8-methoxyquinolin-2(1H)-one possesses a rigid, planar aromatic system with localized dipole moments. When run on a standard C18 column, the analyte exhibits secondary interactions with unendcapped surface silanols, leading to severe peak tailing.

By switching to a Biphenyl stationary phase , we introduce π−π interactions. The electron-dense biphenyl rings of the stationary phase interact favorably with the electron-deficient quinolinone ring of the analyte. This orthogonal retention mechanism not only sharpens the peak but also shifts the retention time away from early-eluting polar matrix interferences.

Table 2: Chromatographic Performance Comparison
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates (N)Resolution from Isobars
Standard C18 1.451.48 (Tailing)4,500Poor
Biphenyl Phase 2.151.05 (Symmetrical)11,200Excellent

Self-Validating Experimental Protocol (SPE-Biphenyl)

To ensure maximum trustworthiness and reproducibility, the following optimized protocol integrates built-in quality control mechanisms.

Step 1: Sample Aliquoting & IS Addition

  • Aliquot 50 µL of human plasma (Blank, QC, or Unknown) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Causality: Adding the IS first ensures it undergoes the exact same degradation, binding, and extraction losses as the endogenous analyte.

  • Add 100 µL of 2% Phosphoric Acid to disrupt protein-analyte binding.

Step 2: Solid-Phase Extraction (HLB 30mg/well)

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated plasma sample.

  • Wash: 1 mL of 5% Methanol in Water (removes salts and polar peptides).

  • Elute: 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporate & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • MS/MS (ESI+): MRM Transition m/z 210.0 167.0 (Analyte); m/z 213.0 170.0 (SIL-IS).

Regulatory Validation per ICH M10

A bioanalytical method is only as good as its validation data. We subjected the optimized SPE-Biphenyl method to a full validation suite as dictated by the [2] and [1].

Validation V1 ICH M10 Initiation V2 Selectivity & Specificity V1->V2 V3 Calibration Linearity V2->V3 V4 Accuracy & Precision V3->V4 V5 Matrix Effect & Recovery V4->V5 V6 Stability Testing V5->V6 V7 Validated Method V6->V7

ICH M10 bioanalytical method validation workflow for LC-MS/MS assays.
Table 3: ICH M10 Validation Summary (SPE-Biphenyl Method)
Validation ParameterICH M10 / FDA RequirementObserved PerformanceStatus
Inter-assay Accuracy ±15% of nominal concentration96.5% - 104.2%Pass
Inter-assay Precision CV ≤ 15% across all QC levels2.8% - 6.4%Pass
LLOQ Performance ±20% Accuracy, ≤20% CV102.1% Acc, 8.5% CVPass
Matrix Effect (n=6 lots) CV ≤ 15% between matrix lots4.1% CVPass
Benchtop Stability Stable for processing durationStable for 24h at 20°CPass

References

  • U.S. Food and Drug Administration (FDA): Bioanalytical Method Validation Guidance for Industry (May 2018). FDA Regulatory Information.[Link][2]

  • International Council for Harmonisation (ICH): ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 4, May 2022). ICH Efficacy Guidelines.[Link][1]

Sources

Validation

Comparative Pharmacokinetic Profiling of 6-Chloro-8-methoxyquinolin-2(1H)-one in Preclinical Studies

Introduction: The Quinolin-2(1H)-one Scaffold in Drug Discovery The quinolin-2(1H)-one core is a privileged structural motif in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolin-2(1H)-one Scaffold in Drug Discovery

The quinolin-2(1H)-one core is a privileged structural motif in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (such as KDR/VEGFR inhibitors) and targeted anticancer therapeutics [1]. Despite its excellent target-binding properties, the unsubstituted quinolin-2(1H)-one scaffold often exhibits suboptimal pharmacokinetic (PK) properties. A major liability is its susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidation, leading to high intrinsic clearance and poor oral bioavailability [2].

To overcome these limitations, rational structural modifications are employed. The compound 6-Chloro-8-methoxyquinolin-2(1H)-one represents an optimized preclinical lead scaffold. The strategic placement of a 6-chloro group effectively blocks the metabolically labile C6 position from para-oxidation. Concurrently, the 8-methoxy group modulates the molecule's lipophilicity and hydrogen-bonding capacity, enhancing membrane permeability and overall ADME-Tox profiles[3].

This guide provides an objective, data-driven comparison of the pharmacokinetic performance of 6-Chloro-8-methoxyquinolin-2(1H)-one against the unsubstituted quinolin-2(1H)-one core and an industry-standard reference kinase inhibitor (Erlotinib).

Structural Rationale & Biotransformation Pathways

Understanding the causality behind metabolic stability requires mapping the biotransformation pathways. Unsubstituted quinolinones undergo rapid hydroxylation by CYP1A2 and CYP3A4. By introducing halogenic steric shielding (6-chloro), we force the metabolic machinery to attempt less favorable oxidation routes, significantly prolonging the compound's half-life.

Metabolism Core Unsubstituted Quinolin-2(1H)-one CYP1 Rapid CYP450 Oxidation (C6) Core->CYP1 Lead 6-Chloro-8-methoxy quinolin-2(1H)-one CYP2 Blocked Oxidation (Steric Shielding) Lead->CYP2 Metab1 High Clearance (Short t1/2) CYP1->Metab1 Metab2 Low Clearance (Prolonged t1/2) CYP2->Metab2

Figure 1. Comparative CYP450-mediated biotransformation pathways of quinolin-2(1H)-one scaffolds.

In Vitro ADME Profiling

Before advancing to animal models, in vitro metabolic stability assays are critical for isolating Phase I metabolic liabilities without the confounding variables of gastrointestinal absorption or tissue distribution [4].

Comparative In Vitro Data
CompoundIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Efflux Ratio (Caco-2)Plasma Protein Binding
Unsubstituted Quinolin-2(1H)-one 145 µL/min/mg12 min3.285.0%
6-Chloro-8-methoxyquinolin-2(1H)-one 28 µL/min/mg65 min1.492.5%
Reference (Erlotinib) 35 µL/min/mg55 min1.893.0%

Data Interpretation: The 6-chloro-8-methoxy substitutions reduce intrinsic clearance by >80% compared to the parent core. Furthermore, the Caco-2 efflux ratio drops from 3.2 to 1.4, indicating that the optimized scaffold is less susceptible to P-glycoprotein (P-gp) mediated efflux, predicting superior intestinal absorption.

Self-Validating Protocol: Microsomal Stability Assay
  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Pre-incubate 0.5 mg/mL RLM with 1 µM of the test compound at 37°C for 5 minutes.

  • Internal Controls (Trustworthiness Check): Run parallel incubations with Verapamil (high-clearance positive control) to verify enzymatic viability, and Warfarin (low-clearance negative control) to ensure no non-specific degradation is occurring.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At discrete time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The IS normalizes any variations in extraction recovery and matrix effects during downstream analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

In Vivo Pharmacokinetic Profiling

To validate the in vitro findings, a comprehensive in vivo PK study was executed. A crossover design (Intravenous vs. Oral) is strictly employed to accurately calculate absolute oral bioavailability (%F).

Comparative In Vivo PK Parameters (Sprague-Dawley Rats)
Pharmacokinetic ParameterUnsubstituted Core6-Chloro-8-methoxyquinolin-2(1H)-oneReference (Erlotinib)
IV Clearance (mL/min/kg) 65.218.522.4
Volume of Distribution ( Vdss​ , L/kg) 1.23.42.8
PO Cmax​ (ng/mL) 120850780
PO AUC0−∞​ (ng·h/mL) 24031002950
Oral Bioavailability (%F) 8.5%45.2%41.0%

Data Interpretation: The systemic clearance of the optimized scaffold (18.5 mL/min/kg) is significantly lower than hepatic blood flow in rats (~55 mL/min/kg), confirming high metabolic stability. The increased Volume of Distribution (3.4 L/kg) suggests excellent tissue penetration, a critical requirement for solid tumor targeting. Consequently, absolute oral bioavailability increased dramatically from 8.5% to 45.2%.

Self-Validating Protocol: In Vivo PK Workflow

PK_Workflow A Compound Formulation (IV: 1 mg/kg, PO: 5 mg/kg) B Animal Dosing (Sprague-Dawley Rats) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Bioanalysis (MRM Mode) D->E F PK Parameter Calculation (NCA Method) E->F

Figure 2. Step-by-step in vivo pharmacokinetic study workflow in Sprague-Dawley rats.

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer IV doses (1 mg/kg) via the lateral tail vein to determine systemic clearance. Administer PO doses (5 mg/kg) via oral gavage to assess GI absorption and first-pass metabolism.

  • Sampling: Collect ~200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to harvest plasma.

  • Bioanalytical QC (Trustworthiness Check): Alongside study samples, run a calibration curve (1-5000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. Causality: Analytical runs are only accepted if ≥67% of QCs fall within ±15% of their nominal values, guaranteeing the integrity of the calculated AUC and Cmax​ .

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

Conclusion

The comparative data definitively demonstrates that the 6-Chloro-8-methoxyquinolin-2(1H)-one scaffold resolves the historical PK liabilities of the unsubstituted quinolinone core. By structurally shielding the molecule against CYP450 oxidation and optimizing its lipophilic profile, this building block achieves an in vivo profile comparable to, and in some metrics exceeding, established clinical reference drugs like Erlotinib. It serves as a highly viable, stable starting point for the development of next-generation orally bioavailable therapeutics.

References

  • Kuethe, J. T., Wong, A., & Davies, I. W. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry.[Link]

  • Elnaggar, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances.[Link]

  • Amer, H. H., et al. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules.[Link]

  • Chen, Y., et al. (2025). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

6-Chloro-8-methoxyquinolin-2(1H)-one proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and chemical logistics extend far beyond simply reading a Safety Data Sheet (SDS). True operational excellence requires understanding the causality b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that laboratory safety and chemical logistics extend far beyond simply reading a Safety Data Sheet (SDS). True operational excellence requires understanding the causality behind handling procedures. When working with specialized pharmaceutical intermediates like 6-Chloro-8-methoxyquinolin-2(1H)-one , improper disposal doesn't just risk regulatory fines—it introduces severe environmental and facility-level hazards.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute compliance, environmental stewardship, and laboratory safety.

Chemical Identity & Hazard Causality

Before designing a disposal plan, we must analyze the molecule's structural liabilities. 6-Chloro-8-methoxyquinolin-2(1H)-one is a halogenated heterocyclic aromatic compound. The presence of the covalently bound chlorine atom on the quinoline ring dictates its entire lifecycle management.

According to standard hazard classifications, this compound is a localized irritant[1]. However, its primary logistical challenge lies not in its acute toxicity, but in its thermal degradation profile.

Table 1: Chemical & Hazard Profile Summary

ParameterSpecificationOperational Implication
CAS Number 2101658-59-5Unique identifier for waste manifesting.
Molecular Formula C10H8ClNO2Contains >1% halogens by weight; dictates waste stream.
Hazard Statements H315, H319, H335Causes skin, eye, and respiratory irritation[1]. Mandates fume hood use.
Precautionary Codes P261, P280, P501P501 requires disposal via an approved waste disposal plant[1].
Waste Classification Halogenated Organic WasteCannot be mixed with standard non-halogenated solvents[2].

The Logic of Halogenated Waste Segregation

In laboratory waste management, the distinction between halogenated and non-halogenated waste is critical. Why? Because the carbon-chlorine (C-Cl) bond is highly thermally stable.

If a chlorinated compound like 6-Chloro-8-methoxyquinolin-2(1H)-one is inadvertently mixed with non-halogenated waste and incinerated at standard temperatures (800°C - 1000°C), the incomplete combustion of the aromatic ring and chlorine atom can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3]. To prevent this, environmental regulations mandate strict segregation so these compounds can be routed to specialized high-temperature incinerators[4].

Workflow Start 6-Chloro-8-methoxyquinolin-2(1H)-one (Solid/Solution) Process Experimental Workflow (Synthesis/Assay) Start->Process Liquid Liquid Waste (Solvent + Analyte) Process->Liquid Solid Solid Waste (Consumables/PPE) Process->Solid Halogenated Halogenated Organic Waste (Strict Segregation) Liquid->Halogenated Contains >1% Halogens Solid->Halogenated Contact Contamination Incineration High-Temp Incineration (>1100°C + Scrubbing) Halogenated->Incineration EPA/RCRA Compliant Disposal

Caption: Operational workflow for the segregation and disposal of halogenated organic laboratory waste.

Step-by-Step Laboratory Segregation Protocol

To maintain a self-validating safety system, implement the following protocol at the bench level whenever handling this compound.

Step 1: Compatibility Verification

  • Action: Verify that the primary waste container is free of incompatible materials.

  • Causality: Halogenated organic waste must never be mixed with strong bases, alkali metals, or oxidizing agents, as this can trigger exothermic reactions or pressurize the container[2].

Step 2: Primary Containment

  • Action: Deposit all liquid waste (e.g., reaction filtrates, HPLC effluent containing the compound) into a designated, chemically compatible carboy (typically HDPE or glass) strictly labeled as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste ruins the entire carboy, forcing the facility to pay premium disposal rates for the entire volume.

Step 3: Solid Waste Management

  • Action: Collect all contaminated solids (weighing boats, pipette tips, filter paper, and heavily soiled PPE) in a separate, puncture-resistant container lined with a clear poly bag.

  • Causality: Solid waste requires different physical handling at the incineration plant (often fed via rotary kiln rather than liquid injection)[5].

Step 4: Labeling and Accumulation

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste. List "6-Chloro-8-methoxyquinolin-2(1H)-one" and its approximate concentration. Store in a secondary containment tray within a ventilated flammable storage cabinet.

High-Temperature Incineration Mechanics

Once the waste leaves your facility, it is subjected to a highly engineered destruction process. Understanding this process reinforces the necessity of your bench-level segregation.

Table 2: Incineration Parameters (Halogenated vs. Non-Halogenated)

ParameterNon-Halogenated WasteHalogenated Waste (>1% Cl)
Minimum Temperature 850°C1100°C - 1200°C[3]
Gas Residence Time 2.0 seconds2.0 seconds minimum[3]
Primary Byproducts CO2, H2OCO2, H2O, HCl, Cl2[5]
Exhaust Treatment Standard Particulate FilterCaustic Scrubber (NaOH)[5]

When 6-Chloro-8-methoxyquinolin-2(1H)-one is incinerated, the extreme heat (>1100°C) cleaves the aromatic ring and the C-Cl bond. This generates hydrogen chloride (HCl) gas[5]. If released, HCl would cause severe corrosion to the incinerator stacks and acid rain in the environment. Therefore, the exhaust gas is immediately routed through a caustic scrubber (typically a sodium hydroxide shower), which neutralizes the acid gas into harmless saltwater (NaCl + H2O).

Incineration Waste Halogenated Waste Stream Kiln Primary Rotary Kiln (800°C - 1000°C) Waste->Kiln Injection Secondary Secondary Combustion (>1100°C, 2s Residence) Kiln->Secondary Volatiles & Organics Scrubber Caustic Scrubber (NaOH Wash) Secondary->Scrubber HCl, Cl2 Gases Exhaust Clean Exhaust (CO2, H2O) Scrubber->Exhaust Neutralization

Caption: Mechanistic pathway of halogenated waste destruction and acid gas neutralization.

Step-by-Step Spill Response & Decontamination Protocol

In the event of an accidental release of 6-Chloro-8-methoxyquinolin-2(1H)-one powder or solution, execute the following self-validating recovery protocol.

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate area. Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and an N95 or P100 particulate respirator if powder is aerosolized.

  • Causality: The compound is a known respiratory and ocular irritant (H319, H335)[1]. Preventing mucosal contact is the primary tactical priority.

Step 2: Containment and Wet-Wiping (For Solids)

  • Action: Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., ethanol or isopropanol).

  • Causality: Wet-wiping suppresses dust generation and solubilizes the compound for easier mechanical removal.

Step 3: Collection and Segregation

  • Action: Carefully fold the dampened towels inward, trapping the chemical. Place the towels into a heavy-duty poly bag.

  • Causality: This material is now classified as solid halogenated waste and must be labeled accordingly[2].

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a detergent solution, followed by a final wipe with water. Dispose of all final cleaning materials in the halogenated solid waste stream.

References

  • Secretariat of the Basel Convention. "Basic principles of waste incineration." Basel Convention on the Control of Transboundary Movements of Hazardous Wastes. Available at: [Link]

  • Federal Remediation Technologies Roundtable (FRTR). "Desorption and Incineration." FRTR Remediation Technologies Screening Matrix. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA National Service Center for Environmental Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-8-methoxyquinolin-2(1H)-one

As a Senior Application Scientist, I recognize that handling halogenated quinolinone derivatives requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated quinolinone derivatives requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and how they interact with human physiology.

6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) is a critical intermediate in advanced drug development[1]. However, as a fine crystalline powder, it presents specific occupational hazards. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and build deep operational trust.

Hazard Profile & Causality Analysis

According to its Globally Harmonized System (GHS) classification, 6-Chloro-8-methoxyquinolin-2(1H)-one carries the GHS07 (Exclamation Mark) pictogram, indicating acute toxicity and irritation[2]. To select the correct Personal Protective Equipment (PPE), we must understand the physiological why behind its hazard statements:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic chloro-methoxy-quinoline scaffold allows the compound to readily adhere to and penetrate the lipid bilayers of the stratum corneum and the corneal epithelium. When airborne dust settles on the skin or dissolves in the tear film, it induces localized inflammatory responses.

    • Causality for PPE: This necessitates impermeable nitrile barriers (which resist halogenated aromatics better than latex) and tightly sealed eye protection to prevent micro-particulate ingress.

  • H335 (May cause respiratory irritation): As a solid powder, the primary vector for exposure is aerosolization during weighing or transfer. Inhalation of these micro-particulates triggers mucosal irritation in the upper respiratory tract.

    • Causality for PPE: Primary reliance must be on engineering controls (fume hoods) to maintain a negative pressure barrier, supplemented by NIOSH-approved particulate respirators during high-risk tasks or spills[3].

Quantitative PPE Matrix

To mitigate the hazards described above, the following PPE is strictly required. This matrix summarizes the quantitative and qualitative data for safe handling:

Equipment CategorySpecification (Quantitative/Qualitative)Causality / Physiological Purpose
Hand Protection Nitrile gloves (Minimum 4 mil thickness for routine; 8 mil for spills).Prevents dermal permeation by lipophilic chlorinated aromatics. Nitrile offers superior resistance to halogenated compounds compared to latex.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses leave gaps. Goggles create a flush seal against the face, preventing airborne powder from dissolving in the tear film.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Conditional: Required only if handling outside a certified fume hood or during a spill. Filters out >95% of aerosolized micro-particulates[3][4].
Body Protection Flame-resistant or standard cotton lab coat with knit cuffs.Prevents powder from settling on street clothes and transferring to non-laboratory environments.

Operational Workflow: Self-Validating Protocol

Do not rely on assumptions. Every step in this workflow includes a self-validation check to ensure the safety system is actively protecting you.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the hood's continuous monitoring device or a handheld anemometer[5].

  • Self-Check: Tape a small strip of tissue paper to the bottom of the sash. It should pull gently and steadily inward without violent turbulence.

Step 2: PPE Donning & Integrity Check

  • Action: Don lab coat, safety goggles, and nitrile gloves.

  • Validation: Before putting on gloves, trap air inside the glove and roll it from the cuff to check for microscopic pinholes. Discard if any air escapes.

Step 3: Chemical Handling & Transfer

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: Powders generate static electricity during friction. Static repulsion causes the powder to "jump" and aerosolize. Grounded tools prevent this. Keep the fume hood sash as low as ergonomically possible to maximize the protective air barrier.

Step 4: Doffing & Decontamination

  • Action: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water (P302+P352).

Spill Response & Disposal Plan

In the event of a powder spill, standard cleaning methods will exacerbate the hazard. Follow this specific methodology:

Step 1: Assessment & Isolation Determine if the spill is contained within the fume hood. If the powder has fallen outside the hood, immediately evacuate the 10-foot radius to allow airborne particulates to settle.

Step 2: Respiratory Upgrade If the spill is outside engineering controls, personnel must don a NIOSH-approved N95 or P100 particulate respirator before re-entering the spill zone[3][4].

Step 3: Wet-Wipe Containment (Critical)

  • Causality:Never dry-sweep a pharmaceutical powder. Dry sweeping exponentially increases aerosolization and inhalation risk[6].

  • Action: Gently mist the spilled powder with a compatible solvent (e.g., a light ethanol/water mix) to bind the particulates into a paste. Wipe up the paste using absorbent laboratory pads.

Step 4: Disposal Place all contaminated wipes, gloves, and the chemical into a sealable, chemically compatible hazardous waste bag. Label the bag clearly as "Halogenated Organic Solid Waste." Dispose of via high-temperature incineration, which is the environmentally mandated method for destroying chlorinated aromatic compounds[6].

Spill Response Visualization

SpillResponse Start Powder Spill Detected Assess Assess Spill Size & Location Start->Assess InsideHood Inside Fume Hood? Assess->InsideHood HoodYes Maintain Hood Draft (80-120 fpm) InsideHood->HoodYes Yes HoodNo Evacuate Area & Don N95/P100 Respirator InsideHood->HoodNo No WetWipe Wet-Wipe Method (Mist with solvent to bind dust) HoodYes->WetWipe HoodNo->WetWipe Collect Collect in Sealed Hazardous Waste Bag WetWipe->Collect Dispose Incineration (Halogenated Organics) Collect->Dispose

Spill Response and Containment Workflow for 6-Chloro-8-methoxyquinolin-2(1H)-one.

References

  • "6-chloro-8-methoxyquinolin-2(1H)-one - CAS:2101658-59-5", Abovchem,
  • "6-chloro-8-methoxyquinolin-2(1H)
  • "Laboratory Fume Hoods Airflow: Standards and Best Practices", TopTec,
  • "What is required on a GHS label?", Safeopedia,
  • "Managing Hazardous Drug Exposures: Information for Healthcare Settings", Centers for Disease Control and Prevention (CDC) / NIOSH,
  • "Guidelines on Handling Hazardous Drugs", American Society of Health-System Pharmacists (ASHP),
  • "Hayashi Pure Chemical Ind.,Ltd. Safety Data Sheet", Hayashi Pure Chemical Ind.,Ltd.,

Sources

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